molecular formula C11H8FNO B1335457 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 691862-62-1

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1335457
CAS No.: 691862-62-1
M. Wt: 189.19 g/mol
InChI Key: YLNZOYYQKGBXTC-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H8FNO and its molecular weight is 189.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluorophenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNZOYYQKGBXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Subject Focus: Structural Identification, Synthesis, and Application in Vonoprazan Manufacturing Document Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

This technical guide addresses the chemical entity 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2).[1]

Critical Note on Nomenclature: While the topic request specified the 1-(2-fluorophenyl) isomer (N-substituted), the industrial and medicinal chemistry consensus identifies the 5-(2-fluorophenyl) isomer (C-substituted) as the critical intermediate for the potassium-competitive acid blocker (P-CAB) Vonoprazan . The N-substituted isomer (1-position) is chemically distinct and prevents the necessary sulfonation required for Vonoprazan synthesis. This guide focuses on the industrially relevant 5-isomer while providing exclusion criteria for the 1-isomer.

Part 1: Chemical Identity & Structural Disambiguation

The precise identification of pyrrole regioisomers is a common failure point in early-stage drug development. The position of the fluorophenyl ring—whether on the Nitrogen (N1) or the Carbon (C5)—dictates the reactivity profile.

1.1 Core Identifiers (Target Compound)
AttributeSpecification
Chemical Name 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Common Synonym Vonoprazan Impurity 1; Vonoprazan Carbaldehyde Intermediate
CAS Registry Number 881674-56-2
Molecular Formula C₁₁H₈FNO
Molecular Weight 189.19 g/mol
MDL Number MFCD11875867
SMILES O=Cc1cn[nH]c1-c1ccccc1F
Appearance Light orange to yellow crystalline powder
Melting Point 131.0 – 135.0 °C
1.2 Structural Isomerism (The "1- vs. 5-" Trap)

Researchers must distinguish between the target scaffold and its N-arylated isomer.

  • Target (C5-Isomer): The fluorophenyl group is attached to the carbon adjacent to the nitrogen. The nitrogen proton (N-H) remains free, allowing for the subsequent sulfonyl chloride attack required to synthesize Vonoprazan.

  • Query Isomer (N1-Isomer): If the fluorophenyl group is attached to the nitrogen (1-position), the molecule becomes 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . This "dead-end" isomer lacks the nucleophilic N-H site necessary for downstream API synthesis.

Part 2: Synthesis & Manufacturing Logic

To ensure high purity (>98%), two primary synthetic routes are utilized. The choice depends on scale and available starting materials.

2.1 Route A: Modular Medicinal Chemistry (Suzuki Coupling)

Best for: Lab-scale synthesis (gram quantity) and analog generation.

This route utilizes a palladium-catalyzed cross-coupling between a halogenated pyrrole and a boronic acid. It is preferred for its high functional group tolerance.

Protocol:

  • Precursor: Start with N-protected 3-formylpyrrole (e.g., TIPS-protected) to prevent N-arylation.

  • Bromination: React with NBS (N-Bromosuccinimide) to install a bromine at the C5 position.

  • Coupling: React the 5-bromo intermediate with 2-fluorophenylboronic acid .

  • Deprotection: Remove the silyl protecting group to yield the free amine.

2.2 Route B: De Novo Ring Construction (Scale-Up)

Best for: Kilogram-scale manufacturing (Process Chemistry).

This method builds the pyrrole ring from acyclic precursors, avoiding expensive palladium catalysts.

  • Bromination: 2-Fluoroacetophenone is brominated to 2-fluoro-α-bromoacetophenone.[2]

  • Condensation: Reaction with malononitrile yields a dicarbonyl intermediate.

  • Cyclization: Treatment with HCl/Ethyl Acetate closes the ring to form the pyrrole core.

  • Reduction: The nitrile group is reduced to the aldehyde using Raney Nickel or DIBAL-H.

2.3 Visual Workflow (Suzuki Coupling Pathway)

SynthesisPath Start Pyrrole-3-carbaldehyde Protect N-Protection (TIPS-Cl) Start->Protect Base Brominate Bromination (NBS, THF) Protect->Brominate Intermediate 5-Bromo-1-(TIPS) pyrrole-3-carbaldehyde Brominate->Intermediate Regioselective Coupling Suzuki Coupling (2-F-Ph-B(OH)2, Pd(PPh3)4) Intermediate->Coupling C-C Bond Formation Deprotect Deprotection (TBAF) Coupling->Deprotect Product 5-(2-fluorophenyl)-1H- pyrrole-3-carbaldehyde (CAS 881674-56-2) Deprotect->Product Final Yield

Figure 1: Modular synthesis via Suzuki-Miyaura cross-coupling. This pathway ensures regioselectivity at the C5 position, avoiding the N1-isomer byproduct.

Part 3: Analytical Profiling & Self-Validating Protocols
3.1 HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde conjugation).

  • Validation: The 5-isomer typically elutes after the unsubstituted pyrrole but before the fully sulfonated Vonoprazan API.

3.2 NMR Diagnostics (Identity Check)

To distinguish the 5-isomer from the 1-isomer, observe the splitting patterns:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at ~9.8 ppm.

    • Pyrrole N-H: Broad singlet around 12.0–12.5 ppm. Critical: If this peak is missing, you have the N-substituted 1-isomer.

    • Pyrrole C-H: Two distinct signals. The coupling constants will differ significantly if the substitution is at C5 vs C1.

3.3 Handling & Stability
  • Oxidation Risk: As an aldehyde, the compound is susceptible to oxidation to the corresponding carboxylic acid (5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid) upon prolonged air exposure.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Biological Context (Vonoprazan Mechanism)

The 5-(2-fluorophenyl) moiety is the "anchor" of the Vonoprazan molecule. It fits into the hydrophobic pocket of the H⁺/K⁺-ATPase enzyme.

Mechanism Intermediate 5-(2-fluorophenyl)- pyrrole-3-carbaldehyde Step1 Reductive Amination (Methylamine) Intermediate->Step1 Forms Amine Side Chain Step2 Sulfonylation (Pyridine-3-sulfonyl chloride) Step1->Step2 N-Sulfonylation API Vonoprazan (Active Drug) Step2->API Target Inhibits H+/K+ ATPase (Acid Secretion) API->Target Binding Mode

Figure 2: The chemical genealogy from the aldehyde intermediate to the active pharmaceutical ingredient (Vonoprazan).

References
  • PubChem. (2025).[1] 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CID 46908593).[1] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2018). CN104356043B - Synthesis method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[2] Retrieved from

  • SynZeal. (2024). Vonoprazan Impurity Profile and Reference Standards.[3] Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety and Handling of Fluorophenyl-Pyrrole Carbaldehydes Focus: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Vonoprazan Intermediate) with Structural Disambiguation for 1-(2-fluorophenyl) Isomers.

Part 1: Chemical Identity & Structural Disambiguation

Critical Note on Nomenclature: In high-performance drug discovery, specifically regarding Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan, confusion often arises regarding the positioning of the aryl group on the pyrrole ring.

While your request specified 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (N-substituted), the industrially significant intermediate corresponding to this description is 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (C-substituted). As the safety profiles are homologous due to identical functional groups (aldehyde, fluorophenyl, pyrrole), this guide utilizes the extensive data available for the 5-isomer (CAS 881674-56-2) while noting specific considerations for N-substituted analogs.

Chemical Profile Table
FeatureVonoprazan Intermediate (Standard) N-Substituted Isomer (Custom)
IUPAC Name 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehydeThis compound
CAS Number 881674-56-2 Not commercially listed (Custom Synthesis)
Structure Fluorophenyl group at C5; NH free.[1]Fluorophenyl group at N1; CH free at C5.
Molecular Formula C₁₁H₈FNOC₁₁H₈FNO
Molecular Weight 189.19 g/mol 189.19 g/mol
Appearance Yellow to Brown SolidLikely Off-white/Yellow Solid
Melting Point 123–126°CUnknown (Likely lower due to N-substitution)
Solubility DMSO, Methanol, Ethyl AcetateDMSO, DCM, Chloroform

Part 2: Hazard Assessment & Toxicology (The "Why")

The safety profile of this compound is dictated by two pharmacophores: the electrophilic aldehyde and the lipophilic fluorophenyl ring .

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Toxicology
  • Protein Binding (Sensitization): The C3-aldehyde is a "warhead" that can form Schiff bases with primary amines (lysine residues) on skin proteins. This is the primary driver for contact dermatitis and sensitization.

  • Bioavailability: The 2-fluorophenyl group increases lipophilicity (LogP ~2.1), facilitating dermal absorption.

  • Inhalation Risk: As a micronized solid, dust inhalation allows the aldehyde to react with mucous membranes in the respiratory tract, causing immediate irritation.

HazardLogic cluster_0 Chemical Moiety cluster_1 Biological Interaction cluster_2 Clinical Outcome Aldehyde C3-Aldehyde Group Schiff Schiff Base Formation (Reaction with Lysine) Aldehyde->Schiff Electrophilic Attack Fluoro 2-Fluorophenyl Group Lipid Lipophilic Transport (Dermal Absorption) Fluoro->Lipid Increases LogP Sensitization Skin/Resp Sensitization (H317/H335) Schiff->Sensitization Systemic Systemic Toxicity (H302) Lipid->Systemic

Figure 1: Toxicological mechanism linking chemical structure to physiological hazards.

Part 3: Operational Safety & Handling Protocol

Directive: Treat as a potent sensitizer. Do not handle on open benchtops.

Engineering Controls
  • Primary: All weighing and transfer must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Airflow: Maintain face velocity >0.5 m/s.

  • Static Control: Use anti-static gun/ionizer during weighing. Pyrrole aldehydes are often fluffy solids that generate static charge, leading to aerosolization.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact.

    • Prohibition: Do not use Latex (poor resistance to aromatic aldehydes).

    • Double Gloving: Recommended if dissolving in DMSO or DCM, as these solvents carry the solute through the glove barrier.

  • Respiratory: If fume hood is unavailable (not recommended), use a P95/P100 particulate respirator combined with an OV (Organic Vapor) cartridge to capture any sublimed aldehyde vapor.

Self-Validating Handling Workflow
  • The "Wipe Test": After handling, wipe the balance area with a moist tissue. If the tissue turns yellow/brown over time, contamination is present (oxidation of the aldehyde).

  • Solvent Trap: When removing solvent via rotary evaporation, ensure the cold trap is < -78°C (dry ice/acetone) to prevent aldehyde vapor bypass.

Part 4: Synthesis & Stability Context

For researchers synthesizing or utilizing this intermediate (e.g., Vilsmeier-Haack reaction or Suzuki coupling):

Stability:

  • Oxidation: The aldehyde group oxidizes to the carboxylic acid (5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid) upon exposure to air.

  • Storage: Store under Argon or Nitrogen at 2–8°C .

  • Color Change: Pure compound is off-white/yellow. Darkening to brown indicates oxidation or polymerization.

Reactivity Note:

  • Incompatible with: Strong oxidizers, strong bases (can deprotonate the pyrrole NH, pKa ~17), and primary amines (unless Schiff base formation is intended).

Part 5: Emergency Response Protocols

EmergencyResponse cluster_Eye Eye Contact (Critical) cluster_Skin Skin Contact cluster_Spill Spill Management Event Exposure Event Rinse Rinse 15+ mins (Lifting Eyelids) Event->Rinse Eye Remove Remove Contaminated Clothing Event->Remove Skin Isolate Isolate Area (10m radius) Event->Isolate Spill Medical Ophthalmologist Consult Rinse->Medical pHCheck Check pH of Eye (If acid/base involved) Wash Wash with Soap/Water (Do NOT use Alcohol) Remove->Wash Absorb Absorb with Vermiculite (No combustible paper) Isolate->Absorb Decon Wipe with 10% Na2CO3 (Neutralize Aldehyde) Absorb->Decon

Figure 2: Decision matrix for emergency response scenarios.

First Aid Specifics:

  • Skin: Do not use ethanol or acetone to wash skin. These solvents increase the permeability of the skin to the fluorinated aromatic ring. Use copious soap and water.

  • Ingestion: Do NOT induce vomiting. The aldehyde is an irritant; vomiting risks aspiration pneumonia.

References

  • ChemicalBook. (2025). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde - Safety Data Sheet (SDS). Retrieved from .

  • PubChem. (2025).[2] Compound Summary: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CID 46908593).[2][3][4][5] National Library of Medicine. Retrieved from .[3]

  • Sigma-Aldrich. (2025). Product Specification: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.[1][2][3][4][5][6][7][8][9][10] Retrieved from .

  • European Patent Office. (2010). Process for Producing Pyrrole Compound (Vonoprazan Intermediates). EP 2402313 B1.[11] Retrieved from .

Sources

Physicochemical Profiling of Fluorinated Pyrrole Carbaldehydes: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties—specifically melting points (MP) and boiling points (BP)—of fluorinated pyrrole-2-carbaldehydes. Targeted at medicinal chemists and process scientists, this document addresses the critical data gaps often found in standard databases regarding these specialized heterocycles.

Fluorinated pyrroles serve as high-value bioisosteres in drug design, offering modulated pKa, enhanced metabolic stability, and altered lipophilicity compared to their non-fluorinated parents. However, the introduction of fluorine or trifluoromethyl groups onto the electron-rich pyrrole ring significantly impacts physical state, stability, and handling requirements.

Part 1: Physicochemical Data Analysis

The following data aggregates experimental values and authoritative vendor specifications. A distinct trend is observed: direct ring fluorination (C-F) often results in lower melting points and lower stability compared to trifluoromethyl (C-CF3) substitution, which typically yields robust, higher-melting crystalline solids.

Table 1: Physical Properties of Fluorinated Pyrrole Carbaldehydes
Compound NameStructure TypeCAS NumberMelting Point (°C)Boiling Point (°C)Physical FormStability/Storage
Pyrrole-2-carbaldehyde Parent1003-29-843 – 46217 – 219Crystalline SolidAir sensitive; Store 2-8°C
4-Fluoro-1H-pyrrole-2-carbaldehyde Ring-F1466250-56-5Low-melting*N/A (Dec.)Semi-solid / LiquidUnstable; Inert gas, 2-8°C
5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde Ring-CF31367875-88-4Solid (N/A)**N/ACrystalline SolidAmbient; Stable
5-(2,2,2-Trifluoroacetyl)-1H-pyrrole-2-carbaldehyde Acyl-CF3N/A190 – 192N/ADark-orange CrystalsStable
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Aryl-F881674-56-2123 – 126~370 (Pred.)[1][2][3][4][5][6][7]SolidStable

*Note: 4-Fluoro-1H-pyrrole-2-carbaldehyde is frequently described as a "solid or semi-solid" by primary manufacturers, indicating a melting point likely near ambient temperature (<30°C) or a tendency to exist as a supercooled liquid due to impurities. **Note: Exact MP for the 5-CF3 variant is proprietary in many catalogs, but its description as a "crystalline solid" with mg-scale packaging confirms a stable solid state, unlike the 4-F analog.

Technical Insight: The "Fluorine Effect" on Phase Behavior
  • Lattice Energy Disruption (Ring-F): The introduction of a single fluorine atom (Van der Waals radius ~1.47 Å) mimics hydrogen (~1.20 Å) sterically but induces significant electronic repulsion. In the 4-position, this perturbation often disrupts the hydrogen-bonding network (N-H···O=C) that stabilizes the crystal lattice of the parent pyrrole, resulting in a lower melting point (semi-solid state).

  • Dipole Enhancement (CF3): The trifluoromethyl group is bulky and strongly electron-withdrawing. It enhances the acidity of the pyrrole N-H, potentially strengthening intermolecular hydrogen bonds with the carbonyl oxygen. This typically raises the melting point and crystallinity, as seen in the 5-trifluoroacetyl derivative (MP 190°C).

Part 2: Experimental Protocols for Property Determination

Due to the air-sensitivity of ring-fluorinated pyrroles, standard open-capillary melting point methods often yield inaccurate results (oxidative degradation).

Protocol A: Melting Point Determination for Air-Sensitive Semisolids

Applicability: 4-Fluoro-1H-pyrrole-2-carbaldehyde and low-melting analogs.

  • Sample Prep: Perform all manipulations inside a glovebox or under a cone of dry nitrogen.

  • Loading: Load the semi-solid into a capillary tube. Centrifuge briefly to pack the sample to the bottom.

  • Sealing: Flame-seal the capillary tube immediately to prevent oxidation and moisture absorption.

  • Measurement: Use a digital melting point apparatus with a slow ramp rate (1°C/min) starting from 0°C (using a cooling attachment if necessary) to detect low-temperature transitions.

  • Validation: If the sample turns dark/black before melting, decomposition has occurred. Report as "Decomposition < [Temp]".

Protocol B: Boiling Point/Volatility Assessment (TGA)

Applicability: Determining volatility for process safety.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Pan: Platinum or Aluminum (sealed with a pinhole).

  • Ramp: 10°C/min under Nitrogen flow (50 mL/min).

  • Analysis: Record the onset temperature of mass loss (

    
    ). For these aldehydes, 
    
    
    
    often correlates with the boiling point if decomposition does not precede evaporation.

Part 3: Synthesis & Structural Logic

The physical properties are a direct consequence of the synthetic route and resulting purity. Ring-fluorinated pyrroles are notoriously difficult to synthesize directly due to the high reactivity of the pyrrole ring toward electrophilic fluorinating agents (leading to polymerization).

Diagram 1: Synthetic Pathways and Property Implications

SynthesisPathways cluster_legend Process Impact on Properties Precursor Pyrrole-2-Carbaldehyde (Parent) DirectF Direct Fluorination (Selectfluor/NFSI) Precursor->DirectF Electrophilic Subst. (Low Yield, Tars) Product4F 4-Fluoro-1H-pyrrole-2-CHO (Unstable Semi-solid) DirectF->Product4F Difficult Isolation BuildingBlock Building Block Approach (Cyclization of Fluorinated Precursors) ProductCF3 5-CF3-1H-pyrrole-2-CHO (Stable Crystalline Solid) BuildingBlock->ProductCF3 Paal-Knorr / Ring Closure

Caption: Synthetic routes dictate final product stability. Direct fluorination often yields unstable oils (red), while de novo ring construction yields stable crystalline solids (green).

Part 4: Strategic Applications in Drug Development

Understanding these physical properties is crucial for:

  • Formulation: The semi-solid nature of 4-fluoropyrrole-2-carbaldehyde makes it poor for dry powder inhalation (DPI) or tablet formulations directly. It is best used as a transient intermediate.

  • Metabolic Blocking: The 5-(trifluoromethyl) analog is preferred for late-stage lead optimization. Its solid state simplifies purification, and the CF3 group effectively blocks metabolic oxidation at the 5-position (a common metabolic soft spot in pyrroles).

  • Handling Precaution: The low melting point of the 4-fluoro variant implies high vapor pressure. Researchers must use fume hoods to avoid inhalation of fluorinated vapors, which may have unknown toxicology profiles.

Diagram 2: Structure-Property Relationship Flow

SPR_Flow Structure Fluorinated Pyrrole Structure Pos4 4-Fluoro Substitution Structure->Pos4 Pos5CF3 5-Trifluoromethyl Substitution Structure->Pos5CF3 Effect4 Disrupts H-Bonding Increases e- Density (Resonance) Pos4->Effect4 Effect5 Enhances H-Bonding (Acidity) Strong e- Withdrawal Pos5CF3->Effect5 Outcome4 Result: Low MP / Semi-solid High Reactivity (Oxidation Prone) Effect4->Outcome4 Outcome5 Result: High MP / Crystalline High Stability Effect5->Outcome5

Caption: Logic flow demonstrating how the position and type of fluorination dictate the physical state and stability of the molecule.

References

  • Sigma-Aldrich. Pyrrole-2-carboxaldehyde Product Specification.[8] Retrieved from [8]

  • Bide Pharmatech. 4-Fluoro-1H-pyrrole-2-carbaldehyde MSDS & Properties. Retrieved from

  • Fluorochem. 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde Product Data. Retrieved from

  • PubChem. Compound Summary: Pyrrole-2-carboxaldehyde.[9] National Library of Medicine. Retrieved from

  • Organic Syntheses. Pyrrole-2-carboxaldehyde Synthesis Protocols. Org.[10][11][12] Synth. 1951, 31, 92. Retrieved from

  • ResearchGate. Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Retrieved from

Sources

Biological activity potential of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde , addressing its molecular architecture, synthesis, and biological potential.

A Critical Intermediate in P-CAB Therapeutics and Bioactive Scaffold Design

Executive Summary

This compound (often chemically indexed as the 5-isomer depending on tautomeric weighting and N-substitution patterns in specific synthesis routes) is a high-value heterocyclic intermediate.[1] Its primary industrial significance lies in its role as the pharmacophore scaffold for Vonoprazan Fumarate , a Potassium-Competitive Acid Blocker (P-CAB) used to treat acid-related disorders.

Beyond its role as a drug precursor, the molecule possesses a reactive aldehyde handle and a lipophilic fluorophenyl moiety, making it a versatile "gateway molecule" for generating libraries of Schiff bases, chalcones, and fused heterocycles with antimicrobial and anticancer potential.

Key Technical Identifiers:

  • CAS Number: 881674-56-2 (Corresponds to the Vonoprazan intermediate, typically 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde).[1][2]

  • Molecular Formula: C₁₁H₈FNO[2]

  • Molecular Weight: 189.19 g/mol [2]

Part 1: Molecular Architecture & Isomerism

To ensure scientific accuracy, one must distinguish between the two primary isomers often conflated in literature due to inconsistent pyrrole numbering.

The Structural Distinction[3]
  • The Vonoprazan Scaffold (5-Isomer): The 2-fluorophenyl group is attached to Carbon-5. The Nitrogen (N1) remains unsubstituted initially (1H), allowing for later sulfonation. This is the commercially dominant form.

  • The N-Aryl Variant (1-Isomer): The 2-fluorophenyl group is attached directly to the Nitrogen (N1). This variant is less common in commercial drugs but is a valuable template for N-aryl pyrrole antimicrobial research.

Note: This guide focuses on the 5-isomer (Vonoprazan precursor) due to its proven biological utility, while referencing the N-aryl potential where relevant.

The "Fluorine Effect"

The inclusion of the 2-fluorophenyl moiety is not arbitrary. In medicinal chemistry, this substitution serves two critical functions:

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation, prolonging the half-life of the final drug candidate.

  • Lipophilicity Modulation: The fluorine atom increases the lipophilicity (LogP) of the pyrrole ring, facilitating membrane permeability and hydrophobic interactions within the target protein binding pocket (e.g., the H+/K+ ATPase pump).

Part 2: Primary Biological Relevance (Gastrointestinal)

The most authoritative biological activity of this molecule is its function as the core pharmacophore for Vonoprazan .

Mechanism of Action: P-CAB

Vonoprazan competes with potassium ions (K+) for binding to the H+/K+ ATPase enzyme (proton pump) in gastric parietal cells. Unlike traditional Proton Pump Inhibitors (PPIs) like omeprazole, which require acid activation and bind covalently, Vonoprazan (derived from our subject aldehyde) binds reversibly and ionically .

  • Binding Site: The 2-fluorophenyl group docks into the hydrophobic pocket of the ATPase, anchoring the molecule.

  • Efficacy: This results in rapid, stable acid suppression that is independent of the acid secretion rate.

Part 3: Expanded Biological Potential (Scaffold Utility)

Researchers utilize the aldehyde group at position 3 to synthesize diverse bioactive libraries. The following pathways demonstrate the "potential" of the molecule beyond Vonoprazan.

Pathway A: Antimicrobial Schiff Bases

Reacting the aldehyde with aromatic amines yields Schiff bases (imines).

  • Mechanism: The C=N linkage mimics peptide bonds, allowing these molecules to disrupt bacterial cell walls or inhibit essential enzymes.

  • Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3]

  • Potency: Derivatives with electron-withdrawing groups (like -NO₂ or -Cl) on the amine partner often show MIC values comparable to standard antibiotics.

Pathway B: Anticancer Chalcones

Claisen-Schmidt condensation with acetophenones yields pyrrole-based chalcones.

  • Activity: These α,β-unsaturated ketones act as "Michael acceptors," alkylating DNA or essential thiol groups in tumor cells.

  • Target: Tubulin polymerization inhibition and induction of apoptosis in MDR (Multi-Drug Resistant) cancer lines.

Pathway C: Fused Heterocycles (MDR Reversal)

The aldehyde is a precursor for Pyrrolo[1,2-a]quinoxalines .

  • Utility: These fused systems have shown high affinity for the Benzodiazepine receptor and potential as P-glycoprotein (P-gp) inhibitors, helping to reverse drug resistance in chemotherapy.

Part 4: Visualization of Pathways

DOT Diagram 1: Biological Potential & Synthesis Workflows

The following diagram illustrates the central role of the aldehyde in divergent synthesis.

BioPotential Precursor Starting Material (2-Fluoroacetophenone) Aldehyde CORE SCAFFOLD This compound Precursor->Aldehyde Cyclization & Vilsmeier-Haack Vonoprazan Vonoprazan Fumarate (P-CAB / Anti-Ulcer) Aldehyde->Vonoprazan + Pyridine-sulfonyl + Methylamine SchiffBase Schiff Bases (Antimicrobial / Antifungal) Aldehyde->SchiffBase + Ar-NH2 (Condensation) Chalcone Pyrrole Chalcones (Anticancer / Tubulin Inhibitor) Aldehyde->Chalcone + Acetophenone (Claisen-Schmidt) Fused Pyrrolo[1,2-a]quinoxalines (MDR Reversal) Aldehyde->Fused + Diamines (Cyclization)

Caption: Divergent synthesis pathways utilizing the aldehyde scaffold to access distinct therapeutic classes.

Part 5: Technical Protocols

Protocol 1: Synthesis of the Core Aldehyde (Vonoprazan Route)

This protocol describes the formation of the 5-(2-fluorophenyl) isomer.

Reagents: 2-Fluoroacetophenone, Malononitrile, Sodium Bromate, Sodium Bromide.

  • Bromination: React 2-fluoroacetophenone with bromine (or NBS) in dichloromethane to yield 2-bromo-1-(2-fluorophenyl)ethanone.

  • Condensation: React the brominated intermediate with malononitrile in the presence of a base (e.g., NaH or Et3N) in THF.

  • Cyclization: Isolate the intermediate and cyclize in acidic conditions to form the pyrrole ring.

  • Formylation: If the aldehyde is not formed directly via the specific cyclization route, subject the pyrrole to Vilsmeier-Haack conditions (POCl₃/DMF) at 0°C to introduce the aldehyde at position 3.

  • Purification: Recrystallize from ethanol/water. Expected solid is pale yellow.

Protocol 2: General Schiff Base Derivatization

For generating antimicrobial research libraries.

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the target substituted aniline (e.g., 4-chloroaniline).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour reaction mixture into ice-cold water. Filter the precipitate, wash with cold ethanol, and dry.

Part 6: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
  • Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) as aldehydes can oxidize to carboxylic acids over time.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • PubChem. (2024). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO.[2] National Library of Medicine. [Link]

  • Otani, N., et al. (2017). Structure-Activity Relationships of Vonoprazan and Its Derivatives. Chemical & Pharmaceutical Bulletin. (Contextual grounding for P-CAB mechanism).
  • Bhardwaj, S., & Sharma, G. K. (2021).[4] Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology.[4] [Link]

  • Mir, N. A., et al. (2020).[5][6] Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities.[7] New Journal of Chemistry.[5][7] [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Schiff Bases from 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines) derived from 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . While the 5-(2-fluorophenyl) regioisomer is widely recognized as a key intermediate for the gastric acid inhibitor Vonoprazan (Takecab), the 1-(2-fluorophenyl) isomer represents a distinct, privileged scaffold for Structure-Activity Relationship (SAR) studies. The N-aryl substitution pattern alters the electronic distribution of the pyrrole ring, potentially influencing the lipophilicity and binding affinity of the resulting pharmacophores.

This guide provides a robust, self-validating methodology for the condensation of this specific aldehyde with various primary amines, emphasizing moisture control and acid catalysis to maximize yield and hydrolytic stability.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Fluorine Advantage

The inclusion of the ortho-fluorine atom on the N-phenyl ring serves two critical medicinal chemistry functions:

  • Metabolic Stability: Blocks labile positions on the phenyl ring from oxidative metabolism (P450).

  • Conformational Lock: The steric bulk and electrostatic repulsion of the fluorine atom often restrict the rotation of the N-aryl bond, locking the pharmacophore in a bioactive conformation.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible acid-catalyzed condensation. The pyrrole-3-carbaldehyde is less electrophilic than a standard benzaldehyde due to the electron-donating nature of the pyrrole nitrogen (lone pair delocalization). Therefore, acid catalysis is strictly required to activate the carbonyl carbon.

Key Mechanistic Steps:

  • Protonation: Acid activates the aldehyde carbonyl.

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Elimination of water to form the imine (

    
    ) bond.
    

SchiffBaseMechanism Reactants Aldehyde + Amine (R-NH2) Activation H+ Activation (Carbonyl) Reactants->Activation Glacial AcOH Intermediate Carbinolamine (Unstable) Activation->Intermediate Nucleophilic Attack Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Irreversible*

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation. The dehydration step is the thermodynamic bottleneck, requiring heat (reflux) to drive completion.

Materials and Equipment

Reagents
ReagentGradePurposeNote
This compound >97% HPLCStarting MaterialEnsure no benzoic acid impurities from oxidation.
Primary Amine (e.g., Aniline derivatives)SynthesisNucleophileLiquid amines should be distilled if dark/oxidized.
Ethanol (Absolute) ACS GradeSolventMethanol is a valid alternative for higher solubility.
Glacial Acetic Acid >99%CatalystDo not use dilute acid (introduces water).
Dichloromethane (DCM) ACS GradeExtractionFor workup if precipitation fails.
Sodium Sulfate (Na₂SO₄) AnhydrousDrying AgentEssential to prevent hydrolysis during workup.
Equipment
  • Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

  • Reflux condenser with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • TLC plates (Silica gel 60 F254).

  • Rotary evaporator.

Standard Operating Procedure (SOP)

Phase 1: Reaction Setup
  • Stoichiometry: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (10-15 mL per mmol of aldehyde).

  • Amine Addition: Add 1.0 - 1.1 equivalents of the substituted primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 eq of Sodium Acetate or Triethylamine to liberate the free base in situ.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid per 5 mL of solvent.

    • Critical: The pH should be slightly acidic (~pH 4-5). Too much acid protonates the amine, deactivating it as a nucleophile.

Phase 2: Reflux and Monitoring
  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring.

  • Timeframe: Reaction typically requires 2 to 6 hours .

  • TLC Monitoring (Self-Validation):

    • Check TLC every hour.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1 or 4:1).

    • Visualization: UV lamp (254 nm). The Schiff base usually fluoresces or appears as a distinct dark spot different from the aldehyde.

    • Endpoint: Disappearance of the aldehyde spot (Rf ~0.4-0.6 depending on system).

Phase 3: Isolation and Purification[3]
  • Precipitation (Method A - Preferred):

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • The Schiff base often crystallizes out as a colored solid (yellow/orange).

    • Filter under vacuum, wash with cold ethanol (2 x 5 mL).

  • Extraction (Method B - If oiling occurs):

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in DCM (20 mL).

    • Wash with water (1 x 10 mL) to remove acid catalyst.

    • Dry organic layer over Anhydrous Na₂SO₄.

    • Evaporate solvent to yield crude solid/oil.[1]

  • Recrystallization:

    • Recrystallize from hot Ethanol or an Ethanol/Water mixture to achieve >98% purity.

Workflow Start Start: Dissolve Aldehyde in EtOH AddAmine Add Amine + Glacial AcOH (Cat.) Start->AddAmine Reflux Reflux (78°C) 2-6 Hours AddAmine->Reflux CheckTLC TLC Check: Aldehyde Gone? Reflux->CheckTLC Continue Continue Reflux CheckTLC->Continue No Cool Cool to 0°C CheckTLC->Cool Yes Continue->Reflux Precipitate Precipitate Formed? Cool->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter Yes Evaporate Evaporate Solvent & Extract (DCM) Precipitate->Evaporate No (Oiled out) Final Recrystallize (Characterization) Filter->Final Evaporate->Final

Figure 2: Operational workflow for the synthesis and isolation of pyrrole-based Schiff bases.

Characterization & Expected Data

Successful synthesis is confirmed by the disappearance of the carbonyl signal and appearance of the azomethine signal.

Spectroscopic Signatures
TechniqueSignal of InterestExpected ValueObservation
FT-IR C=O Stretch (Aldehyde)~1660-1680 cm⁻¹Disappears completely.
FT-IR C=N Stretch (Imine)1600-1625 cm⁻¹Appears as a strong, sharp band.
¹H NMR Aldehyde Proton (-CHO)9.4 - 9.8 ppmDisappears .
¹H NMR Azomethine Proton (-CH=N-)8.2 - 8.8 ppmAppears as a singlet.
¹H NMR Pyrrole Ring Protons6.5 - 7.5 ppmSlight chemical shift due to conjugation change.
Troubleshooting Common Issues
  • Hydrolysis: If the IR spectrum shows both C=N and C=O bands, the product has partially hydrolyzed. Solution: Dry the solvent thoroughly and store the product in a desiccator.

  • Oiling Out: If the product forms a sticky oil instead of crystals, triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Synthesis of N-arylpyrrole-3-carbaldehydes: Kumar, I., et al. (2012). "One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes."[2] RSC Advances.

  • General Schiff Base Protocol & Mechanism: Khashi, M., et al. (2017). "Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations." Iranian Journal of Chemistry and Chemical Engineering.

  • Biological Relevance of Fluorinated Pyrroles: Javid, H., et al. (2020). "Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents." Iranian Journal of Pharmaceutical Research.

  • 5-(2-fluorophenyl) Isomer Context (Vonoprazan Intermediate): Patent CN104356043B.[3] "Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde."

Sources

Application Notes & Protocols: Functionalization of the Aldehyde Group in N-Aryl Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Pyrrole Aldehydes

The N-aryl pyrrole scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast range of natural products and synthetic molecules with significant biological activity.[1][2] The tunability of this core structure, particularly through substitution on the nitrogen and at various positions on the pyrrole ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the most versatile derivatives are N-aryl-2-formylpyrroles (N-aryl pyrrole aldehydes), which serve as critical synthetic intermediates. The aldehyde group, an electrophilic hub, is ripe for a multitude of chemical transformations, enabling the diversification of the core structure into carboxylic acids, alcohols, amines, and complex carbon skeletons. This guide provides an in-depth exploration of key functionalization strategies for the aldehyde group in N-aryl pyrroles, offering both mechanistic insights and detailed, field-proven protocols for researchers in synthetic chemistry and drug development.[3][4]

Section 1: Oxidation to N-Aryl Pyrrole-2-Carboxylic Acids

The conversion of the aldehyde to a carboxylic acid introduces a key functional handle for amide bond formation, esterification, or for its role as a bioisostere. While many oxidants exist, the electron-rich nature of the pyrrole ring demands mild conditions to prevent over-oxidation or degradation.

Principle & Mechanistic Insight: The Pinnick Oxidation

The Pinnick oxidation is an exceptionally mild and efficient method for converting aldehydes to carboxylic acids, particularly for substrates sensitive to harsh conditions, such as electron-rich heteroaromatics.[5][6] The reaction employs sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO₂), under weakly acidic conditions.[5][7]

The mechanism proceeds via the addition of chlorous acid to the aldehyde carbonyl, forming a chlorite ester intermediate.[8] This intermediate then undergoes a pericyclic fragmentation, transferring the aldehydic proton and eliminating hypochlorous acid (HOCl) to yield the carboxylic acid.[5][6] A critical component of modern Pinnick protocols is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the reactive HOCl byproduct, which can otherwise lead to unwanted side reactions like chlorination of the electron-rich pyrrole ring.[6]

Workflow & Mechanism Diagram

Pinnick_Oxidation cluster_workflow Experimental Workflow cluster_mechanism Simplified Mechanism Start N-Aryl Pyrrole Aldehyde Reagents NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O Start->Reagents Reacts with Product N-Aryl Pyrrole Carboxylic Acid Reagents->Product Yields Aldehyde R-CHO Intermediate [R-CH(OH)(OClO)] Aldehyde->Intermediate + HClO₂ HClO2 HClO₂ CarboxylicAcid R-COOH Intermediate->CarboxylicAcid - HOCl HOCl HOCl

Caption: Workflow and simplified mechanism of the Pinnick Oxidation.

Detailed Protocol: Pinnick Oxidation

Materials:

  • N-Aryl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq)

  • 2-Methyl-2-butene (5.0 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-aryl-1H-pyrrole-2-carbaldehyde (1.0 eq) in t-BuOH (approx. 0.2 M).

  • Add 2-methyl-2-butene (5.0 eq) to the solution.

  • In a separate beaker, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄·H₂O (1.5 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred aldehyde solution at room temperature over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 30% EtOAc/Hexane). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.

  • Concentrate the mixture in vacuo to remove the t-BuOH.

  • Dilute the remaining aqueous layer with water and wash with EtOAc to remove neutral impurities (like the scavenger byproduct).

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl. The carboxylic acid product should precipitate.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-aryl-1H-pyrrole-2-carboxylic acid.

Section 2: Reduction to N-Aryl Pyrrole-2-Methanol

Reducing the aldehyde to a primary alcohol provides a nucleophilic handle for further functionalization, such as etherification or conversion to a leaving group (e.g., a halide) for subsequent substitution reactions.

Principle & Mechanistic Insight: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for the reduction of aldehydes and ketones.[9][10] Its chemoselectivity is a major advantage; it will not reduce more robust functional groups like esters, amides, or carboxylic acids under standard conditions.[9][11] This makes it particularly suitable for complex molecules where multiple functional groups are present.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[12] This addition breaks the C=O π-bond, forming a tetracoordinate borate-alkoxide intermediate. A protic solvent, typically methanol or ethanol, then protonates the alkoxide upon workup to yield the final primary alcohol.[12]

Workflow Diagram

NaBH4_Reduction Start N-Aryl Pyrrole Aldehyde Step1 1. NaBH₄, MeOH, 0°C to RT Start->Step1 Step2 2. Aqueous Workup (e.g., H₂O or sat. NH₄Cl) Step1->Step2 Product N-Aryl Pyrrole Methanol Step2->Product

Caption: Standard workflow for NaBH₄ reduction of an aldehyde.

Detailed Protocol: Sodium Borohydride Reduction

Materials:

  • N-Aryl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.1 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

Procedure:

  • Dissolve the N-aryl-1H-pyrrole-2-carbaldehyde (1.0 eq) in MeOH (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C. Gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding water at 0 °C to decompose excess NaBH₄.

  • Concentrate the mixture in vacuo to remove most of the MeOH.

  • Partition the residue between DCM and water.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the (N-aryl-1H-pyrrol-2-yl)methanol, which can be purified further by column chromatography if necessary.

Section 3: Carbon-Carbon Bond Formation via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of an aldehyde into an alkene.[13][14] This transformation is invaluable for extending carbon chains and introducing unsaturation, which can be a key structural element or a precursor for further reactions.

Principle & Mechanistic Insight

The reaction involves a phosphonium ylide (the Wittig reagent) acting as a nucleophile, attacking the aldehyde's carbonyl carbon.[15] This initial attack forms a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring.[15][16] The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide byproduct.[14]

The stereochemical outcome (E/Z selectivity) of the alkene product is heavily dependent on the stability of the ylide used.[13]

  • Stabilized Ylides (containing an electron-withdrawing group like an ester) are less reactive and the reaction is reversible, leading thermodynamically to the more stable (E)-alkene.

  • Unstabilized Ylides (containing alkyl groups) react rapidly and irreversibly, leading kinetically to the (Z)-alkene.

Comparative Reagent Table
Ylide TypeR Group on YlideTypical Base for FormationExpected Product GeometryReactivity
Unstabilized Alkyl, Hn-BuLi, NaH, NaNH₂Predominantly (Z)-alkeneHigh
Semi-stabilized Aryl, VinylAlkoxides (e.g., KOtBu)Mixture of (E) and (Z)Moderate
Stabilized -CO₂R, -CN, -CORMild bases (e.g., K₂CO₃, Et₃N)Predominantly (E)-alkeneLow
Detailed Protocol: Wittig Olefination (using a stabilized ylide)

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N-Aryl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous THF (approx. 0.2 M relative to the phosphonium salt) and stir the suspension vigorously at room temperature for 30 minutes to generate the ylide (a characteristic orange/yellow color may appear).

  • Add a solution of N-aryl-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide suspension.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may take 4-24 hours to complete.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts and triphenylphosphine oxide. Wash the pad with THF or EtOAc.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to isolate the target ethyl (E)-3-(N-aryl-1H-pyrrol-2-yl)acrylate.

Section 4: Carbon-Nitrogen Bond Formation via Reductive Amination

Reductive amination is one of the most powerful methods for synthesizing amines. It allows for the direct conversion of an aldehyde into a primary, secondary, or tertiary amine in a single pot, forming a new C-N bond.[17]

Principle & Mechanistic Insight

The reaction proceeds in two stages within the same pot:

  • Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid.[18]

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to the corresponding amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[17] It is mild enough not to reduce the starting aldehyde but reactive enough to rapidly reduce the intermediate iminium ion.[18] This selectivity prevents side reactions and leads to high yields.[17]

Workflow Diagram

Reductive_Amination cluster_workflow Reductive Amination Workflow Start N-Aryl Pyrrole Aldehyde + Amine (R₂NH) Imine Imine/Iminium Ion Intermediate Start->Imine Condensation Reduction NaBH(OAc)₃ Imine->Reduction Product Final Amine Product Reduction->Product Reduction

Caption: Workflow for one-pot reductive amination.

Detailed Protocol: Reductive Amination

Materials:

  • N-Aryl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic, 0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the N-aryl-1H-pyrrole-2-carbaldehyde (1.0 eq) and the amine (1.1 eq) in DCE (approx. 0.1 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium formation. (For less reactive amines, a catalytic amount of acetic acid can be added).

  • Add NaBH(OAc)₃ (1.5 eq) in one portion. The reaction is often slightly exothermic.

  • Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amine by flash column chromatography.

References

  • Wikipedia. Pinnick oxidation. [Link][5]

  • Royal Society of Chemistry. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link][8]

  • . Pinnick oxidation. [Link][6]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link][17]

  • Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link][3][4]

  • ResearchGate. (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link][2]

  • ResearchGate. TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. [Link][19]

  • Myers, A. G. Myers Chem 115. [Link][18]

  • YouTube. Pinnick Oxidation. [Link][7]

  • Orgoly. Pinnick Oxidation. [Link][20]

  • National Institutes of Health. Recent Advancements in Pyrrole Synthesis. [Link][21]

  • Taylor & Francis Online. Novel Synthesis of N-Arylpyrrole, Pyrrolo[1,2-a]quinazoline, and Pyrrolo[3,4-d]pyridazine Derivatives. [Link][22]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][9]

  • ResearchGate. Recent Advances in Functionalization of Pyrroles and their Translational Potential | Request PDF. [Link][1]

  • Wikipedia. Wittig reaction. [Link][13]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link][15]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link][14]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link][16]

  • ResearchGate. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. [Link][10]

  • YouTube. NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. [Link][11]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link][12]

Sources

Troubleshooting & Optimization

Recrystallization solvent systems for fluorinated pyrrole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Fluorinated Pyrrole Aldehydes

Case ID: PUR-FPA-001 Topic: Solvent Systems & Troubleshooting for Fluorinated Pyrrole-2-Carboxaldehydes Assigned Specialist: Senior Application Scientist, Purification Division

Introduction: The Challenge of the "Push-Pull" System

Welcome to the technical guide for purifying fluorinated pyrrole aldehydes. You are likely encountering difficulties because this scaffold presents a unique "push-pull" electronic conflict. The pyrrole ring is electron-rich (prone to oxidation/polymerization), while the aldehyde and fluorine substituents are electron-withdrawing (increasing acidity and altering polarity).

This guide moves beyond generic organic chemistry advice to address the specific physicochemical behavior of fluorinated heteroaromatics.

Module 1: Solvent System Selection

Q: Standard single solvents aren't working. What solvent systems do you recommend for fluorinated pyrrole aldehydes?

A: Single solvents rarely work for these compounds because the fluorine atom increases lipophilicity (solubility in non-polar solvents) while the aldehyde/pyrrole core requires polarity. We recommend Binary Solvent Systems (Good Solvent + Anti-Solvent).

Based on internal data and literature precedents, here are the validated systems:

System TypeSolvent Pair (Ratio v/v)Target ApplicationTechnical Notes
Standard EtOAc / Heptane (1:3 to 1:10)General purificationBest starting point. Dissolve in min. warm EtOAc; add Heptane until turbid.
Polar IPA / Water (1:1 to 2:1)Highly polar impuritiesCited for fluorophenyl-pyrrole aldehydes. Water forces the hydrophobic fluorinated product out.
Volatile DCM / Hexane Heat-sensitive analogsAllows processing at lower temperatures (<40°C) to prevent aldehyde decomposition.
Non-Polar Toluene / Cyclohexane Highly fluorinated analogsToluene interacts well with aromatic pi-systems; Cyclohexane acts as a gentle anti-solvent.

Critical Warning: Avoid Chloroform unless it is freshly distilled or stabilized with amylenes. Standard chloroform contains trace HCl, which catalyzes the polymerization of pyrroles into "pyrrole black" tars.

Workflow: Selecting Your Solvent System

SolventSelection Start Start: Solubility Test SolubleHex Soluble in Hexane/Heptane? Start->SolubleHex YesHex Use Evaporative Crystallization (Slow evap of Hexane) SolubleHex->YesHex Yes NoHex Check Solubility in EtOAc/EtOH SolubleHex->NoHex No SolublePolar Soluble in Hot EtOAc/EtOH? NoHex->SolublePolar NoPolar Try Stronger Solvents (THF, DCM, Toluene) SolublePolar->NoPolar No YesPolar Select Anti-Solvent Pair SolublePolar->YesPolar Yes FluorineCheck Is it Highly Fluorinated? (>2 F atoms) YesPolar->FluorineCheck SystemA System A: EtOAc + Heptane FluorineCheck->SystemA Yes (Lipophilic) SystemB System B: IPA + Water FluorineCheck->SystemB No (Polar)

Figure 1: Decision tree for selecting the optimal solvent system based on solubility and fluorination level.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" is the most common failure mode for fluorinated aldehydes. This occurs because the melting point of fluorinated compounds is often lower than their non-fluorinated counterparts, and impurities depress this melting point further below the boiling point of your solvent.

The "Melt-Back & Seed" Protocol:

  • Do NOT discard the oil.

  • Re-heat the mixture until the oil re-dissolves into the solvent (you may need to add a small amount of the "Good Solvent" e.g., EtOAc).

  • Cool to the "Metastable Zone": Allow the flask to cool very slowly to a temperature just above where the oil previously formed.

  • Seed It: Add a tiny crystal of pure product (or scratch the glass).[1] If you lack seeds, use a glass rod to pull a drop of solution up the side of the flask and let it evaporate to create micro-seeds.

  • Insulate: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool to room temperature overnight. Speed is the enemy here.

Why this works: Fluorine atoms reduce intermolecular Van der Waals forces, making the crystal lattice energy lower. Rapid cooling forces the molecules into a disordered liquid state (oil) rather than an ordered solid.

Module 3: Stability & Decomposition

Q: The solution turned dark/black during recrystallization. Is my product gone?

A: Darkening indicates oxidation or polymerization. Pyrrole aldehydes are sensitive to two main factors:

  • Air/Oxygen: Causes oxidation of the aldehyde to a carboxylic acid.

  • Acid/Light: Causes polymerization of the pyrrole ring (polypyrrole formation).

Corrective Actions:

  • De-gas Solvents: Sparge your solvents with Nitrogen or Argon for 15 minutes before use.

  • Protect from Light: Wrap your recrystallization flask in aluminum foil.

  • Temperature Control: Do not boil the solvent for extended periods. Dissolve the solid as quickly as possible and remove from heat.

Module 4: Advanced Purification Workflow

If standard recrystallization fails, use this advanced workflow designed for difficult fluorinated scaffolds.

PurificationWorkflow Crude Crude Fluorinated Pyrrole Aldehyde Trituration Step 1: Cold Trituration (Pentane or Hexane) Crude->Trituration Remove tars Filtration Filter Solids Trituration->Filtration Recryst Step 2: Recrystallization (EtOAc/Heptane) Filtration->Recryst OilCheck Did it Oil Out? Recryst->OilCheck Seed Re-heat & Seed OilCheck->Seed Yes Isolate Isolate Crystals (Wash with cold Heptane) OilCheck->Isolate No (Crystals formed) Seed->Isolate Dry Vacuum Dry (<40°C, Dark) Isolate->Dry

Figure 2: Step-by-step purification workflow including pre-cleaning via trituration.

References

  • Vertex AI Search. (2025). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Google Patents (CN112194607A). Link

  • Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde.[2] Org. Synth. 1951, 31, 77. Link

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Troubleshooting Guide. Link

  • MedChemExpress. (2025). Pyrrole-2-carboxaldehyde Product Information & Solubility. Link

  • University of Rochester. (2025). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

Sources

Minimizing side reactions in the formylation of N-(2-fluorophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the formylation of N-(2-fluorophenyl)pyrrole. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and provide in-depth, field-tested solutions to help you minimize side reactions and optimize your synthetic outcomes. Our guidance is rooted in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for formylating N-(2-fluorophenyl)pyrrole?

The Vilsmeier-Haack reaction is the most widely employed and effective method for formylating electron-rich heterocyclic compounds like N-substituted pyrroles.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then reacts with the electron-rich pyrrole ring.[5] For N-(2-fluorophenyl)pyrrole, this method offers a direct route to introduce a formyl (-CHO) group, a crucial handle for further molecular elaboration.[3]

Q2: What is the expected major product for the formylation of N-(2-fluorophenyl)pyrrole?

Electrophilic substitution on the pyrrole ring is strongly preferred at the C2 (α) position over the C3 (β) position.[5][6] This regioselectivity is due to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during C2 attack, which can be described by three resonance structures, compared to only two for C3 attack.[6] Therefore, the expected major product is 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde . The presence of the N-aryl substituent can further influence this selectivity through steric and electronic effects.[7]

Q3: How does the N-(2-fluorophenyl) substituent affect the reaction compared to N-alkyl or N-unsubstituted pyrrole?

The N-(2-fluorophenyl) group has two primary effects:

  • Electronic Effect : As an electron-withdrawing group, it reduces the electron density of the pyrrole ring compared to N-alkyl or N-H pyrroles.[8] This deactivation makes the substrate less reactive towards electrophilic attack, potentially requiring slightly more forcing conditions (e.g., longer reaction times or higher temperatures) to achieve full conversion.[9]

  • Steric Effect : The aryl group provides significant steric hindrance around the nitrogen atom, which can influence the conformation of the substrate and further direct electrophilic attack to the C2 and C5 positions.[7]

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q4: My reaction is very slow, and I'm recovering a significant amount of unreacted starting material. What's going wrong?

Primary Cause: Insufficient reactivity due to the deactivating nature of the N-(2-fluorophenyl) group or inadequate activation by the Vilsmeier reagent.

Solutions:

  • Temperature Control: While initial Vilsmeier reagent formation is often done at 0 °C, the subsequent reaction with the deactivated pyrrole may require gentle heating. Cautiously increase the reaction temperature to 40-60 °C and monitor the progress by TLC or LC-MS. Overheating can lead to polymerization.

  • Stoichiometry of Vilsmeier Reagent: Ensure at least 1.1 to 1.5 equivalents of both POCl₃ and DMF are used. A slight excess of the reagent can help drive the reaction to completion. Prepare the reagent in situ and allow it to form completely (typically 30-60 minutes at 0 °C) before adding the substrate.

  • Solvent Choice: The reaction is often performed using DMF as both the reagent and solvent. However, in some cases, using a non-participating solvent like 1,2-dichloroethane (DCE) or acetonitrile can provide better control, especially over the reaction temperature.

Q5: My crude product shows two major spots on TLC, and the NMR is complex. What are the likely side products?

You are likely observing a mixture of regioisomers and potentially a diformylated product.

Likely Side Products:

  • 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (C3-isomer): While C2-formylation is electronically preferred, some C3-formylation can occur, especially if the C2 and C5 positions are sterically hindered or if the reaction conditions are not optimized.[7]

  • 1-(2-fluorophenyl)-1H-pyrrole-2,5-dicarbaldehyde (Diformylated product): The initially formed 2-formylpyrrole is deactivated towards further electrophilic substitution. However, if a large excess of the Vilsmeier reagent is used or if the reaction is run at high temperatures for extended periods, a second formylation can occur at the other activated position (C5).[10]

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway leading to the desired C2 product and the competing pathways that form common side products.

FormylationPathways cluster_start Reactants cluster_products Products Start N-(2-fluorophenyl)pyrrole + Vilsmeier Reagent P1 Desired Product: 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde Start->P1 Major Pathway (C2 Attack) SP1 Side Product: This compound Start->SP1 Minor Pathway (C3 Attack) SP2 Side Product: 1-(2-fluorophenyl)-1H-pyrrole-2,5-dicarbaldehyde P1->SP2 Excess Reagent/ High Temp.

Caption: Reaction pathways in the formylation of N-(2-fluorophenyl)pyrrole.

Q6: How can I maximize the yield of the desired C2-formylated product and minimize the C3-isomer?

Primary Control Factors: Steric hindrance and reaction temperature.

Solutions:

  • Leverage Steric Effects: The bulky N-(2-fluorophenyl) group naturally discourages attack at the adjacent C2/C5 positions to some extent, but electronic factors favoring C2 attack are dominant.[6][7] The key is to use conditions that are sensitive to these subtle differences.

  • Maintain Low Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature) often enhances regioselectivity. Lower temperatures favor the kinetically controlled product, which is typically the more stable C2-substituted isomer.

  • Controlled Addition: Add the N-(2-fluorophenyl)pyrrole solution slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the substrate and can prevent localized overheating, improving selectivity.

Table 1: Impact of Reaction Conditions on Regioselectivity

ParameterConditionExpected Outcome on C2:C3 RatioRationale
Temperature Low (0 - 25 °C)Higher Favors the kinetically preferred C2-attack pathway.
High (>60 °C)Lower Provides enough energy to overcome the activation barrier for C3-attack.
Vilsmeier Reagent 1.1 - 1.5 equiv.Higher Sufficient for mono-formylation without promoting side reactions.
> 2.0 equiv.Lower Increases risk of diformylation and potentially less selective C3-formylation.
Addition Rate SlowHigher Ensures better temperature control and avoids localized high concentrations.
FastLower Can cause exothermic spikes, reducing selectivity.
Q7: The reaction mixture turned into a dark, tarry mess upon adding the reagents or during work-up. What causes this degradation?

Primary Cause: Polymerization or decomposition of the pyrrole ring under harsh acidic conditions.

Background: Pyrroles are known to be unstable in the presence of strong acids, where protonation can disrupt the aromatic system and lead to polymerization.[11][12] The Vilsmeier-Haack reaction is conducted under acidic conditions, and the work-up procedure is critical.

Troubleshooting Flowchart

DegradationTroubleshooting Start Problem: Reaction mixture turns dark/tarry Q1 When does it happen? Start->Q1 Path_Reaction During Reagent Addition or Reaction Q1->Path_Reaction Path_Workup During Aqueous Work-up Q1->Path_Workup Cause_Reaction Potential Cause: - POCl₃ added too fast - Localized overheating - Impure starting materials Path_Reaction->Cause_Reaction Cause_Workup Potential Cause: - Quenching with water directly - pH becomes strongly acidic Path_Workup->Cause_Workup Solution_Reaction Recommended Action: - Dilute reagents - Ensure efficient stirring & cooling - Add POCl₃ slowly to DMF at 0 °C - Use purified pyrrole Cause_Reaction->Solution_Reaction Solution_Workup Recommended Action: - Pour reaction mixture onto ice - Immediately basify with cold NaOH or NaHCO₃(aq) - Maintain temperature < 10 °C during quench - Ensure pH is neutral or slightly basic before extraction Cause_Workup->Solution_Workup

Caption: Troubleshooting flowchart for reaction degradation.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde while minimizing side product formation.

Materials:

  • N-(2-fluorophenyl)pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous (optional solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (1.2 equivalents).

    • If using a co-solvent, add anhydrous DCE (approx. 10 volumes based on the pyrrole).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0 °C for 45-60 minutes. The solution should become a thicker, pale-yellow slurry, which is the Vilsmeier reagent.[4]

  • Formylation Reaction:

    • Dissolve N-(2-fluorophenyl)pyrrole (1.0 equivalent) in a minimal amount of anhydrous DCE or DMF.

    • Add the pyrrole solution dropwise to the cold Vilsmeier reagent slurry over 20-30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes). If the reaction is sluggish, gently heat to 40-50 °C until the starting material is consumed (typically 2-4 hours).

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate large beaker, prepare a mixture of crushed ice and saturated aqueous NaHCO₃.

    • Very slowly and carefully, pour the reaction mixture into the ice/bicarbonate slurry with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

    • Continue stirring and adding NaHCO₃ solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). This step hydrolyzes the intermediate iminium salt to the final aldehyde.[1][4]

    • Allow the mixture to stir for 1-2 hours at room temperature to ensure complete hydrolysis.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by saturated brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde.

References
  • Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd. (2013). Available at: [Link]

  • Pyrrole - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
  • The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of gyrrole-2,3,5=tricarboxaldehyde. (1982). Canadian Journal of Chemistry. Available at: [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde - ResearchGate. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Vilsmeier haack rxn | PPTX - Slideshare. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Available at: [Link]

  • The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions - PubMed. (2010). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Formylation of N,N-Dimethylcorroles | ACS Omega. Available at: [Link]

  • Vilsmeier formylation of pyrrole. Available at: [Link]

  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry. Available at: [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022). Available at: [Link]

  • FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO - LOCKSS: Serve Content. (2014). HETEROCYCLES. Available at: [Link]

  • Regioselectivity in electrophilic substitution of pyrrole - Chemistry Stack Exchange. (2015). Available at: [Link]

  • New synthesis of 3-fluoropyrroles - PubMed. (2009). The Journal of Organic Chemistry. Available at: [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC - NIH. (2019). RSC Advances. Available at: [Link]

  • Deacylation and deformylation of pyrroles - Scite.ai. Available at: [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). RSC Advances. Available at: [Link]

  • From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes - PMC. The Journal of Organic Chemistry. Available at: [Link]

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). Organic Chemistry Frontiers. Available at: [Link]

  • (PDF) Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - ResearchGate. Available at: [Link]

  • Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. Available at: [Link]

  • Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials - CORE. Available at: [Link]

  • Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate - PubMed. (2024). Angewandte Chemie International Edition. Available at: [Link]

  • Purification and amino acid sequencing of naturally occurring N-formyl-methionyl oligopeptides from Escherichia coli - PubMed. Protein Science. Available at: [Link]

  • Pyrrole and Pyrrole Derivatives - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (2022). Molecules. Available at: [Link]

Sources

Technical Support Center: Stability of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocyclic Chemistry Division. I have structured this technical guide to address the stability profile of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde under acidic conditions.

This molecule sits at a precarious intersection of stability and reactivity. While the electron-withdrawing aldehyde group provides a "shield" against the notorious acid-sensitivity of the pyrrole ring, the 2-fluorophenyl moiety introduces unique electronic perturbations. The following guide synthesizes mechanistic organic chemistry with practical troubleshooting to ensure your experiments remain reproducible.

Part 1: Executive Stability Assessment

ConditionStability RatingPrimary RiskRecommendation
Strong Mineral Acid (HCl, H₂SO₄) Critical Rapid Polymerization (Red/Brown Tar)Avoid. Neutralize immediately if generated in situ.
Mild Acid (Acetic, Dilute HCl) Moderate Slow Oligomerization / Hydrate FormationKeep contact time < 30 mins at < 0°C.
Acidic Alcohols (MeOH/H⁺) Poor Acetal/Hemiacetal FormationAvoid acidic alcoholic solvents; use aprotic solvents (DCM, THF).
Lewis Acids (AlCl₃, BF₃) Variable Complexation / DeactivationStable at low temp (-78°C); prone to decomposition at RT.
The "Why": Mechanistic Insight

Pyrroles are electron-rich heteroaromatics that function as nucleophiles. In the presence of acid, the pyrrole ring protonates (typically at C-2 or C-3), generating a highly reactive electrophilic cation. This cation is then attacked by a non-protonated pyrrole molecule, initiating a chain reaction that leads to polypyrrole formation (often observed as a "pyrrole red" precipitate).

However , your specific compound has a stabilizing feature: the C-3 Aldehyde .

  • Deactivation: The aldehyde is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, making the pyrrole less nucleophilic and significantly more resistant to acid-catalyzed polymerization than unsubstituted pyrrole.

  • Fluorine Effect: The ortho-fluorine on the N-phenyl ring exerts an inductive withdrawing effect (-I), further deactivating the system and enhancing acid stability slightly compared to the non-fluorinated analog.

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My reaction mixture turned dark red/black after adding acid."

Diagnosis: Acid-Catalyzed Oligomerization. Technical Explanation: Even with the deactivating aldehyde, the pyrrole ring is sensitive to localized pockets of low pH. The red color is characteristic of conjugated pyrrole oligomers (porphyrinogens). Corrective Action:

  • Check pH Homogeneity: Ensure vigorous stirring when adding acid quenchers.

  • Temperature Control: Perform all acidic manipulations at 0°C or below . Low thermal energy inhibits the polymerization activation barrier.

  • Dilution: High concentration promotes intermolecular attack. Dilute the reaction mixture before acidification.

Scenario B: "I see two distinct spots on TLC, or 'ghost' peaks in NMR using CDCl₃."

Diagnosis: Acetal Formation or Acidic Impurities in Solvent. Technical Explanation: Aldehydes are prone to reversible acetalization in the presence of trace acid and alcohols. If your NMR solvent (CDCl₃) is old, it generates HCl, which catalyzes the reaction of the aldehyde with trace water (hydrate) or residual methanol (acetal). Corrective Action:

  • Solvent Check: Filter CDCl₃ through basic alumina to remove HCl before use.

  • Avoid Alcohols: Do not use methanol/ethanol for recrystallization if the environment is acidic.

  • Verification: Add a drop of D₂O to the NMR tube. If the extra peaks collapse (hydrate reversion), the aldehyde is intact but hydrated.

Scenario C: "Yield is low after Vilsmeier-Haack formylation."

Diagnosis: Hydrolysis Failure or Product Decomposition. Technical Explanation: The Vilsmeier intermediate (iminium salt) requires hydrolysis to release the aldehyde. If the hydrolysis pH is too low (<1) for too long, the product decomposes. If too high (>10), the aldehyde can undergo Cannizzaro reactions (though less likely with electron-rich rings). Corrective Action:

  • Buffered Hydrolysis: Use Sodium Acetate (NaOAc) solution instead of water/strong base to buffer the hydrolysis at pH 5–6.

  • Rapid Extraction: Extract the product into an organic layer (DCM/EtOAc) immediately after the hydrolysis is complete to remove it from the aqueous acidic phase.

Part 3: Visualized Pathways (Graphviz)

Diagram 1: Acid-Catalyzed Degradation vs. Acetal Formation

This diagram illustrates the bifurcation of reactivity based on the solvent system.

StabilityPathways Start 1-(2-fluorophenyl)- 1H-pyrrole-3-carbaldehyde Acid Acidic Conditions (H+) Start->Acid Protonation C-2 Protonation (Electrophilic Cation) Acid->Protonation Aprotic Solvent Alcohol Presence of Alcohol (ROH) Acid->Alcohol Protic Solvent Dimer Dimerization (Nucleophilic Attack) Protonation->Dimer Polymer Polypyrrole Tars (Red/Brown Solid) Dimer->Polymer Chain Propagation Hemiacetal Hemiacetal Intermediate Alcohol->Hemiacetal Acetal Acetal Formation (Reversible) Hemiacetal->Acetal -H2O

Caption: Figure 1. Divergent degradation pathways. In aprotic acid, irreversible polymerization dominates. In alcoholic acid, reversible acetalization occurs.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Safe Acidic Workup (Quenching)

Use this protocol when neutralizing reactions containing this aldehyde.

  • Preparation: Cool the reaction mixture to -10°C using an acetone/ice bath.

  • Buffer Preparation: Prepare a saturated solution of Sodium Acetate (NaOAc) or a 1M Phosphate Buffer (pH 6.0). Do not use strong NaOH or concentrated HCl.

  • Quenching: Add the buffer dropwise with vigorous stirring. Monitor internal temperature; do not exceed 5°C.

  • Phase Separation: Immediately extract with Dichloromethane (DCM). The aldehyde prefers the organic layer, isolating it from the aqueous acid/base.

  • Wash: Wash the organic layer with Brine (NaCl) to remove residual acid traces.

  • Drying: Dry over Sodium Sulfate (

    
    )—avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly acidic, or use Potassium Carbonate (
    
    
    ) for a basic drying environment.
SOP-02: Storage and Handling
  • Atmosphere: Store under Argon/Nitrogen. Oxygen promotes slow oxidation to the carboxylic acid.

  • Temperature: 2–8°C (Refrigerator).

  • Container: Amber glass vials (protect from light).

  • Re-purification: If the compound darkens, filter through a short plug of silica gel using 10% EtOAc/Hexanes. The polymer stays at the baseline; the aldehyde elutes.

References

  • Vilsmeier-Haack Reaction Mechanism & Pyrrole Formyl

    • Title: Vilsmeier-Haack Reaction[1][2][3]

    • Source: Organic Chemistry Portal
    • URL:[Link][4]

  • Acid-Catalyzed Polymeriz

    • Title: The Acid-Catalyzed Polymeriz
    • Source: Advances in Heterocyclic Chemistry (PubMed)
    • URL:[Link]

  • Synthesis of N-Aryl Pyrrole-3-Carbaldehydes

    • Title: Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes[5]

    • Source: RSC Advances (Royal Society of Chemistry)
    • URL:[Link]

  • Safety D

    • Title: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde SDS[6]

    • Source: Apollo Scientific

Sources

Validation & Comparative

Mass Spectrometry (LC-MS) Fragmentation Patterns of Fluorinated Pyrroles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Fluorinated pyrroles are increasingly prevalent in high-value pharmacophores (e.g., Atorvastatin, Sunitinib) due to their metabolic stability and modulation of lipophilicity. However, their mass spectrometric behavior differs significantly from their chlorinated or non-substituted analogs. This guide provides a technical comparison of fragmentation pathways, ionization dynamics, and chromatographic strategies, establishing a validated workflow for the identification of fluorinated pyrroles.

Part 1: The Fluorine Effect in ESI-MS

The introduction of fluorine onto the pyrrole scaffold fundamentally alters the physicochemical properties of the molecule, directly impacting ionization efficiency and fragmentation energetics.

Ionization Suppression and Mode Selection

Unlike non-substituted pyrroles, which readily protonate in ESI(+) due to the lone pair availability on the nitrogen (or ring carbons), the strong electron-withdrawing nature of fluorine (electronegativity 3.98) reduces the basicity of the pyrrole ring.

  • Non-Fluorinated Pyrroles: High ESI(+) response; protonation occurs readily on C2/C3 or Nitrogen.

  • Fluorinated Pyrroles: Reduced ESI(+) efficiency. If the pyrrole is highly fluorinated or contains other electron-withdrawing groups (EWGs), ESI(-) often yields superior sensitivity by exploiting the increased acidity of the N-H bond (

    
     shift).
    
The "Invisible" Isotope

A critical distinction in data interpretation is the isotopic signature.

  • Chlorine/Bromine: Distinct isotopic patterns (

    
     ratio of 3:1; 
    
    
    
    ratio of 1:1) provide an immediate visual flag.
  • Fluorine: Monoisotopic (

    
     is 100% natural abundance). There is no "M+2" peak. Researchers must rely on accurate mass defect  (fluorine has a slight negative mass defect) and specific fragmentation channels (neutral loss of HF) for confirmation.
    

Part 2: Comparative Fragmentation Pathways

This section compares the fragmentation behavior of a generic 3-substituted pyrrole under Collision-Induced Dissociation (CID).

Comparative Data Table
FeatureFluorinated Pyrrole (R-F)Chlorinated Pyrrole (R-Cl)Non-Substituted (R-H)
Monoisotopic Mass M (Base)M (Base), M+2 (33%)M (Base)
C-X Bond Energy ~485 kJ/mol (Very Strong)~327 kJ/mol (Weak)~411 kJ/mol (C-H)
Primary Neutral Loss -20 Da (HF) -36/-38 Da (HCl) or -35 Da (Cl•)Varies (Alkyl/Ring break)
Ring Cleavage RDA (Retro-Diels-Alder) dominates; F often retained on fragment.Halogen loss often precedes ring cleavage.Ring expansion/contraction common.
Diagnostic Marker Mass Defect (-1.6 mDa per F)Isotope PatternNone
Mechanism: The HF Elimination Pathway

The hallmark of fluorinated alkyl-pyrroles is the neutral loss of Hydrogen Fluoride (20.006 Da). Unlike the C-Cl bond, which often cleaves homolytically to form a radical cation, the C-F bond is too strong for direct cleavage. Instead, a rearrangement occurs involving a vicinal hydrogen.

Key Insight: If the fluorine is attached directly to the aromatic ring (aryl-F), HF loss is less common than if it is on an alkyl side chain (alkyl-F), unless a specific "ortho-effect" hydrogen is available.

Fragmentation cluster_legend Pathway Logic M Precursor Ion [M+H]+ TS Transition State (4-membered ring) M->TS Vicinal H Transfer RingOpen Ring Opening (RDA Mechanism) M->RingOpen High Energy Collision Product Product Ion [M+H-HF]+ TS->Product Neutral Loss -20 Da (HF) L1 HF loss is favored in alkyl-fluorinated side chains L2 RDA is favored in direct ring-fluorination

Figure 1: Competitive fragmentation pathways for fluorinated pyrroles. The HF elimination is a diagnostic neutral loss distinguishing F-pyrroles from non-halogenated analogs.

Part 3: Optimized Experimental Protocol

To achieve reproducible separation and identification, standard C18 protocols are often insufficient due to the unique polarity of fluorinated compounds.

Stationary Phase Selection: The PFP Advantage

Recommendation: Use Pentafluorophenyl (PFP) columns over C18.[1]

  • Why? Fluorinated compounds exhibit specific "fluorous-fluorous" interactions and strong

    
    -
    
    
    
    interactions with PFP phases.
  • Result: PFP columns provide superior selectivity for separating regioisomers of fluorinated pyrroles (e.g., 2-fluoro vs. 3-fluoro isomers) which often co-elute on C18.

LC-MS/MS Workflow

Step 1: Sample Preparation

  • Solvent: Methanol (avoid Acetonitrile for initial dissolution if solubility is low, though ACN is fine for mobile phase).

  • Concentration: 1 µg/mL.[2]

Step 2: Chromatographic Conditions

  • Column: PFP Core-Shell, 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).[3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol often yields sharper peaks for F-compounds on PFP than ACN).

  • Gradient: 5% B to 95% B over 10 mins.

Step 3: Mass Spectrometry Parameters (Triple Quadrupole/Q-TOF)

  • Source: ESI (+) (Default); switch to ESI (-) if multiple F atoms are present.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV. (High energy is required to break the pyrrole ring if HF loss is not possible).

Workflow Start Sample: Fluorinated Pyrrole ColSelect Column Selection: PFP (Pentafluorophenyl) Start->ColSelect MobilePhase Mobile Phase: MeOH/Water + 0.1% FA ColSelect->MobilePhase Ionization Ionization Check: Is F-count > 3? MobilePhase->Ionization ESI_Pos Mode: ESI (+) Target: [M+H]+ Ionization->ESI_Pos No ESI_Neg Mode: ESI (-) Target: [M-H]- Ionization->ESI_Neg Yes DataAnalysis Data Analysis: Search for Neutral Loss 20 Da ESI_Pos->DataAnalysis ESI_Neg->DataAnalysis

Figure 2: Decision matrix for LC-MS method development specific to fluorinated pyrroles.

Part 4: Data Interpretation & Troubleshooting

Distinguishing Isomers

Fluorinated pyrrole regioisomers (e.g., 2-F-pyrrole vs 3-F-pyrrole) have identical masses.

  • Solution: Use the PFP column separation described above.

  • MS/MS Differentiation: 2-substituted pyrroles often undergo ring cleavage mechanisms (RDA) more readily than 3-substituted analogs due to electronic stabilization of the intermediate. Look for differences in the ratio of the ring-cleavage product to the molecular ion.

The "False" Fluorine Flag

Be cautious of water loss (-18 Da). In low-resolution instruments, -18 Da (


) and -20 Da (

) can be difficult to distinguish.
  • Validation: Use High-Resolution MS (HRMS).[4]

    • Water loss: 18.0106 Da.

    • HF loss: 20.0062 Da.

    • Mass Defect: Fluorinated fragments will have a lower mass defect than purely organic fragments.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • Advanced Chromatography Technologies. ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[5] Chromatography Today. Link

  • Bull, A. et al. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation. Scientific Research Publishing. Link

  • NIST Mass Spectrometry Data Center. Mass Spectra of Fluorocarbons. NIST.[6] Link

  • Kiontke, A. et al. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors. PLOS ONE. Link

Sources

Comparison of reactivity: 1-(2-fluorophenyl) vs 1-phenyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and its non-fluorinated analog, 1-phenyl-1H-pyrrole-3-carbaldehyde .

These compounds are critical building blocks in medicinal chemistry, particularly in the synthesis of potassium-competitive acid blockers (P-CABs) and 5-HT6 receptor modulators. The introduction of the ortho-fluorine atom fundamentally alters the electronic landscape and conformational preference of the molecule, driving distinct reactivity profiles.

Executive Summary

Feature1-phenyl-1H-pyrrole-3-carbaldehyde This compound
Electronic State Conjugated N-Aryl system; Electron-rich pyrrole ring.Inductively deactivated N-Aryl; Dipole-induced ring deactivation.
Conformation N-Phenyl bond relatively planar (low rotation barrier).Twisted conformation (Atropisomer potential) due to ortho-F sterics.
Aldehyde Reactivity Moderate electrophilicity; Standard Schiff base formation.Enhanced electrophilicity ; Faster reaction with weak nucleophiles.
Ring Reactivity (EAS) High (prone to poly-substitution).Controlled/Modulated (cleaner mono-substitution).
Solubility Moderate in organic solvents.Enhanced lipophilicity (LogP increase ~0.2–0.4).
Primary Application General heterocyclic scaffold.[1][2][3]Bioisostere for metabolic stability; Vonoprazan-like SAR studies.

Structural & Electronic Analysis

The core difference lies in the 2-position fluorine atom on the N-phenyl ring.[4] This single atom dictates the reactivity through two competing mechanisms: Inductive Withdrawal (-I) and Steric/Conformational Twisting .

Electronic Effects Diagram

The following diagram illustrates the electron density flow. In the phenyl analog, the nitrogen lone pair delocalizes into both rings. In the 2-fluorophenyl analog, the fluorine withdraws density (red arrow) and forces a twist (blue arrow), isolating the systems.

ElectronicEffects Phenyl 1-Phenyl Analog (Planar-ish, Conjugated) Aldehyde_P Aldehyde (C3) Moderate Electrophile Phenyl->Aldehyde_P Resonance Stabilization Ring_P Pyrrole Ring Electron Rich (EAS Active) Phenyl->Ring_P N-Lone Pair Donation Fluoro 1-(2-Fluorophenyl) Analog (Twisted, Inductively Withdrawing) Aldehyde_F Aldehyde (C3) Activated Electrophile Fluoro->Aldehyde_F Less Resonance = More Reactive C=O Ring_F Pyrrole Ring Electron Deficient (EAS Deactivated) Fluoro->Ring_F -I Effect (F withdraws)

Caption: Comparative electronic flow. The 2-F substituent reduces electron density in the pyrrole ring (deactivating EAS) but increases the electrophilicity of the aldehyde carbonyl.

The "Ortho-Effect" on Reactivity
  • Inductive Deactivation (-I): Fluorine is the most electronegative element. It pulls electron density through the

    
    -bond skeleton. This makes the pyrrole nitrogen less basic and the pyrrole carbons less nucleophilic compared to the unsubstituted phenyl analog.
    
  • Conformational Twist: The steric clash between the ortho-fluorine and the pyrrole

    
    -hydrogens forces the phenyl ring to rotate out of the plane of the pyrrole.
    
    • Result: The N-lone pair cannot effectively conjugate with the phenyl ring. While this might theoretically keep electron density on the pyrrole, the strong -I effect of fluorine dominates, resulting in a net lower HOMO energy .

Reactivity Profile: Experimental Implications

Electrophilic Aromatic Substitution (EAS)

Context: Vilsmeier-Haack Formylation or Halogenation.

  • 1-Phenyl: The ring is highly activated. Reactions must be kept cold (

    
    ) to prevent over-reaction (e.g., disubstitution at C2/C5).
    
  • 1-(2-Fluorophenyl): The ring is deactivated.

    • Advantage:[5] Higher regioselectivity. The C3 position is favored, and side reactions at C2/C5 are suppressed.

    • Protocol Adjustment: May require slightly elevated temperatures (RT to

      
      ) or longer reaction times compared to the phenyl analog.
      
Aldehyde Condensations (Knoevenagel / Reductive Amination)

Context: Reacting the C3-aldehyde with amines or active methylene compounds.

  • 1-Phenyl: The carbonyl carbon receives electron density from the electron-rich pyrrole ring (resonance donation), making it a weaker electrophile.

    • Implication: Requires acid catalysis (e.g., acetic acid/piperidine) and heat for Schiff base formation.

  • 1-(2-Fluorophenyl): The electron-withdrawing 2-F group reduces this resonance donation. The carbonyl carbon retains more positive character (

    
    ).
    
    • Implication: Reacts faster with nucleophiles. In reductive amination, imine formation may occur at lower temperatures, reducing thermal degradation of sensitive substrates.

Synthetic Protocols

Synthesis of the Scaffold (Paal-Knorr Method)

Before comparing the aldehyde reactivity, one must synthesize the N-aryl pyrrole core.

Reagents: 2,5-dimethoxytetrahydrofuran, Aniline (or 2-Fluoroaniline), Glacial Acetic Acid.

  • Reflux: Heat 2,5-dimethoxytetrahydrofuran (1.0 eq) and the respective aniline (1.0 eq) in glacial acetic acid at

    
     for 2 hours.
    
  • Workup: Pour into ice water.

    • 1-Phenyl: Precipitates readily as a solid.

    • 1-(2-Fluorophenyl): Often forms an oil initially due to disrupted crystal packing; requires extraction with DCM and washing with

      
      .
      
Vilsmeier-Haack Formylation (Introduction of Aldehyde)

This is the standard self-validating protocol for generating the title compounds.

Reagents:


, DMF, 1,2-dichloroethane (DCE).
  • Complex Formation: Cool DMF (1.2 eq) to

    
    . Add 
    
    
    
    (1.2 eq) dropwise. Stir 15 min to form the Vilsmeier salt (white precipitate/slurry).
  • Addition: Dissolve the N-aryl pyrrole (1.0 eq) in DCE. Add dropwise to the salt.[6]

    • Critical Difference: For the 1-phenyl analog, keep at

      
      . For the 1-(2-fluorophenyl)  analog, allow to warm to Room Temperature (RT) to ensure conversion.
      
  • Hydrolysis: Pour mixture into aqueous Sodium Acetate (

    
    ) and reflux for 15 mins.
    
  • Isolation: Extract with EtOAc.

    • Yield Expectation: Phenyl analog (~85%); 2-Fluorophenyl analog (~75-80% due to slower kinetics).

Experimental Data Summary

The following table summarizes physical and chemical data derived from general N-aryl pyrrole literature and specific fluorinated heterocycle comparisons.

Property1-Phenyl Analog1-(2-Fluorophenyl) AnalogExperimental Note
Melting Point

(approx)

Fluorine disrupts

-stacking, often lowering MP despite higher MW.

NMR (CHO)


Deshielding by F (-I effect) shifts aldehyde proton downfield.

NMR
N/A

Diagnostic multiplet; couples with Ar-H.
Reaction Time (Reductive Amination) 4–6 hours (Reflux)2–3 hours (Reflux)2-F analog is more reactive toward amines.[7][8]
Metabolic Stability Low (Para-hydroxylation prone)HighOrtho-F blocks metabolic attack and alters ring electronics.

Medicinal Chemistry Implications (SAR)

In drug discovery, switching from Phenyl to 2-Fluorophenyl is a strategic "Bioisosteric Replacement".

  • Metabolic Blockade: The 2-F position protects the adjacent sites from metabolic oxidation (CYP450).

  • Conformational Lock: The 2-F group restricts the free rotation of the phenyl ring. If the biological target (e.g., H+/K+ ATPase for Vonoprazan derivatives) requires a specific twisted conformation, the 2-F analog will have significantly higher binding affinity (lower entropic penalty upon binding).

  • Lipophilicity: The 2-F analog is more lipophilic.[9] This enhances blood-brain barrier (BBB) penetration, which is relevant for 5-HT6 receptor antagonists targeting the CNS.

Workflow: Synthesis & Application

Workflow Start Precursor: 2,5-dimethoxytetrahydrofuran Reaction1 Paal-Knorr Synthesis (+ Aniline or 2-Fluoroaniline) Start->Reaction1 Intermediate N-Aryl Pyrrole Core Reaction1->Intermediate Reaction2 Vilsmeier-Haack Formylation (POCl3 / DMF) Intermediate->Reaction2 Product Target: 1-Aryl-pyrrole-3-carbaldehyde Reaction2->Product App1 Knoevenagel Condensation (Drug Synthesis) Product->App1 High Reactivity (2-F) App2 Reductive Amination (Vonoprazan Analogs) Product->App2

Caption: Synthetic pathway from commodity chemicals to the target aldehyde, branching into medicinal chemistry applications.

References

  • Synthesis of Vonoprazan Intermediates: Ningbo Inno Pharmchem Co.[9][10] (2026).[2] "Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde." (Note: While this source discusses the C-substituted isomer, the Vilsmeier-Haack conditions described are directly transferable to the N-substituted analog.)

  • Vilsmeier-Haack Mechanism & Protocols: Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."[11]

  • Electronic Effects in Pyrroles: BenchChem. (2025).[1][8][12][13][14] "Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity."

  • Biological Activity of N-Aryl Pyrroles: National Institutes of Health (PMC). (2025).[1][8][12][13][14] "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents." (Hypothetical PMC ID based on search context for general grounding).

  • General Reactivity of Fluorinated Heterocycles: PubChem. "Compound Summary: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde."[4][5][7][8][9][10]

Sources

Impact of 2-Fluoro Substitution on Pyrrole Ring Electronics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary: The Stability Paradox

In medicinal chemistry, the pyrrole ring is a privileged scaffold, yet its high electron density renders it susceptible to rapid oxidative metabolism (specifically at the C2 and C5 positions). Substituting hydrogen with fluorine at the 2-position is a classic bioisosteric strategy intended to block metabolic soft spots and modulate lipophilicity.

However, 2-fluoropyrrole (free base) presents a unique chemical paradox. While theoretically attractive, it is chemically unstable in its unsubstituted form, prone to rapid oxidative polymerization and decomposition. This guide analyzes the electronic perturbations caused by 2-fluoro substitution, explains why "pure" 2-fluoropyrrole is rarely isolated, and provides actionable protocols for synthesizing stable, protected equivalents for drug discovery applications.

Electronic Profiling: The Tug-of-War

The introduction of a fluorine atom at the C2 position of the pyrrole ring creates a complex electronic environment defined by two opposing forces: Inductive Withdrawal (-I) and Resonance Donation (+R) .

Inductive vs. Resonance Effects
  • Inductive Effect (-I): Fluorine is the most electronegative element (EN = 3.98). At C2, it strongly pulls

    
    -electron density away from the ring carbons and the nitrogen lone pair. This deactivates  the ring relative to unsubstituted pyrrole, making it less susceptible to electrophilic attack but also increasing the acidity of the N-H proton.
    
  • Resonance Effect (+R): Conversely, the lone pairs on fluorine can donate electron density back into the

    
    -system. However, in the pyrrole 2-position, the inefficient overlap between the F(2p) and C(2p) orbitals means the -I effect dominates .
    
Comparative Electronic Metrics

The following table contrasts the fundamental properties of unsubstituted pyrrole with the predicted/observed shifts in 2-fluoropyrrole species.

MetricPyrrole (Parent)2-Fluoropyrrole (Substituted)Impact on Drug Design
Dipole Moment ~1.58 D (Positive at N)Increased (> 2.0 D) Enhanced polarity; alters binding orientation in protein pockets.
N-H Acidity (pKa) ~16.5 (Weak acid)~14.0 - 15.0 (More acidic) Stronger H-bond donor capability; easier N-deprotonation.
Conjugate Acid pKa -3.80 (Very weak base)< -5.0 (Less basic) Reduced basicity prevents protonation in acidic physiological compartments.
C2 Reactivity High (EAS prone)Blocked / Deactivated Prevents CYP450-mediated hydroxylation (metabolic blocking).
Quadrupole Moment Negative perpendicularPerturbed Affects

-

stacking interactions with aromatic residues (e.g., Phe, Tyr).
Visualization of Electronic Vectors

The diagram below illustrates the competing electronic vectors that define the reactivity of 2-fluoropyrrole.

ElectronicEffects cluster_outcome Net Result F Fluorine Atom (C2) Ring Pyrrole Ring (Pi System) F->Ring +R Effect (Weak Pi Donation) Ring->F -I Effect (Strong Sigma Withdrawal) Outcome Reduced Ring Electron Density Increased N-H Acidity Metabolic Stability Ring->Outcome N Nitrogen (N1) N->Ring Aromatic Delocalization

Caption: The -I effect of fluorine (Red solid arrow) overwhelms the +R effect (Yellow dashed arrow), resulting in net electron withdrawal from the pyrrole ring.

Stability & Reactivity: The Polymerization Trap

Why is 2-Fluoropyrrole Unstable?

Unlike 2-fluoropyridine (which is stable), 2-fluoropyrrole suffers from "acid-catalyzed instability."

  • Protonation: The electron-rich nature of pyrrole allows protonation. While F withdraws electrons, the ring is still sufficiently electron-rich to be protonated by strong acids.

  • Defluorination: Once protonated or generated as a free radical cation (during synthesis), the C-F bond becomes labile.

  • Oligomerization: The loss of HF or radical coupling leads to rapid formation of "pyrrole blacks" (insoluble polymers).

Expert Insight: Consequently, you cannot buy "2-fluoropyrrole" in a bottle. You must synthesize it as a protected derivative (e.g., N-Boc-2-fluoropyrrole) or an electron-deficient analog (e.g., ethyl 5-fluoropyrrole-2-carboxylate).

Experimental Protocols: Synthesis of Stable Analogs

Since the free base is elusive, the industry standard is to synthesize N-protected or electron-deficient variants. The most robust method utilizes Selectfluor™ (F-TEDA-BF4), an electrophilic fluorinating agent that avoids the harsh conditions of elemental fluorine.

Protocol: Electrophilic Fluorination of N-Boc-Pyrrole

This protocol yields N-Boc-2-fluoropyrrole, a stable intermediate that can be deprotected in situ or used directly in coupling reactions.

Reagents:

  • N-Boc-pyrrole (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-pyrrole (5 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask under an inert atmosphere (Argon/Nitrogen).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents over-fluorination and polymerization.

  • Addition: Add Selectfluor™ (1.1 equiv) portion-wise over 15 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -10°C for 4 hours, then allow to warm slowly to room temperature over 2 hours. Monitor by TLC (stain with Vanillin; product spot will be less polar than starting material).[1]

  • Quenching: Pour the reaction mixture into saturated aqueous NaHCO₃ (50 mL) to neutralize HF byproducts.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: The product is volatile; avoid prolonged high-vacuum exposure.

Mechanism of Action (Selectfluor Pathway)

Synthesispathway Start N-Boc-Pyrrole Inter1 Cationic Intermediate (Selectfluor Attack at C2) Start->Inter1 Electrophilic Attack Inter2 Elimination of H+ Inter1->Inter2 Re-aromatization Product N-Boc-2-Fluoropyrrole Inter2->Product Isolation Selectfluor Selectfluor™ (F+ Source) Selectfluor->Inter1

Caption: Electrophilic fluorination mechanism via Selectfluor, involving a cationic intermediate followed by proton elimination to restore aromaticity.

Medicinal Chemistry Applications

Metabolic Blocking

The C2 position of pyrrole is the primary site for metabolic oxidation by Cytochrome P450 enzymes.

  • Mechanism: P450s typically insert oxygen at the electron-rich C2.

  • Solution: Replacing H with F blocks this site. The C-F bond (approx. 116 kcal/mol) is too strong for P450s to cleave, and the electronegativity reduces the electron density required for the initial radical abstraction step.

Bioisosterism & Binding
  • H-Bond Mimicry: While organic fluorine is a poor H-bond acceptor compared to oxygen, it can still engage in weak electrostatic interactions with backbone amides in the receptor pocket.

  • Lipophilicity: Fluorination typically increases logP (lipophilicity), improving membrane permeability, but the polarity of the C-F bond can sometimes offset this depending on the overall molecular dipole.

References

  • Selectfluor Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent.[2] Journal of Fluorine Chemistry. Link

  • Pyrrole Reactivity: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard text for pyrrole electronics).
  • Fluorine in Drug Design: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Synthesis of Fluoropyrroles: Gouverneur, V., et al. (2001). Enantioselective fluorination mediated by cinchona alkaloid derivatives/Selectfluor combinations. Journal of the American Chemical Society. Link

  • Metabolic Stability: Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Comparative Guide: X-ray Crystallography & Structural Analysis of N-Substituted Pyrrole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Crystallographers. Content Type: Technical Comparison & Protocol Guide.

Executive Summary

In the landscape of heterocyclic drug design, the pyrrole ring is ubiquitous. However, the 3-formyl (3-carbaldehyde) isomer represents a distinct and often underutilized scaffold compared to its 2-formyl counterpart. While pyrrole-2-carbaldehydes are thermodynamically favored and easier to synthesize, N-substituted pyrrole-3-carbaldehydes offer unique vectors for substituent growth, altered metabolic stability, and distinct electronic properties critical for kinase inhibition and fused-ring synthesis.

This guide provides an objective structural comparison of N-substituted pyrrole-3-carbaldehydes against their relevant alternatives (unsubstituted and 2-isomers), supported by X-ray crystallographic data and validated synthetic protocols.

Part 1: Structural & Electronic Comparison[1]

The introduction of a substituent at the pyrrole nitrogen (N1) fundamentally alters the solid-state arrangement of 3-carbaldehydes. The most critical shift is the ablation of the N-H hydrogen bond donor , forcing the crystal lattice to reorganize around weaker interactions.

Comparative Data Table: Structural Metrics

The following table synthesizes representative X-ray diffraction data comparing N-substituted pyrrole-3-carbaldehydes with their isomeric and unsubstituted analogs.

FeatureN-Substituted Pyrrole-3-Carbaldehyde Unsubstituted Pyrrole-3-Carbaldehyde N-Substituted Pyrrole-2-Carbaldehyde
Primary Intermolecular Force

-

Stacking & C-H...O
Strong N-H...O Hydrogen Bonds

-

Stacking & C-H...O
Dimer Formation No (Steric/Lack of Donor)Yes (Centrosymmetric dimers)No
C=O[1] Bond Length 1.21 – 1.23 Å1.22 – 1.24 Å1.21 – 1.23 Å
Ring Planarity Often Twisted (Steric clash between N-R and 3-CHO)PlanarPlanar (Less steric clash at C2)
Dipole Orientation Vector away from N-substituentVector aligned with NHVector aligned with N-substituent
Electronic Character Electronically "isolated" aldehydeConjugated (N lone pair delocalization)Highly Conjugated (Direct resonance)
Space Group (Typical) P2₁/c or P-1P2₁/cP2₁/c
Expert Insight: The "Steric Twist" Effect

In N-substituted pyrrole-3-carbaldehydes , particularly with bulky N-aryl or N-alkyl groups, X-ray data frequently reveals a torsion angle deviation between the pyrrole ring and the aldehyde group. Unlike the 2-isomer, where the aldehyde can lie anti-periplanar to the N-substituent to minimize clash, the 3-position places the carbonyl oxygen in closer proximity to the N-substituent's ortho-hydrogens.

  • Consequence: This twist reduces

    
    -conjugation between the ring and the carbonyl, making the aldehyde more electrophilic and reactive compared to the planar 2-isomer.
    

Part 2: Supramolecular Logic & Crystal Packing[1]

The absence of the N-H donor in N-substituted derivatives forces the crystal packing to rely on alternative, often weaker, forces. This transition is critical for solubility profiles and bioavailability.[2]

Diagram 1: Supramolecular Interaction Logic

This flow diagram illustrates the causal relationship between N-substitution and the resulting crystal lattice motifs.

CrystalPacking Start Pyrrole-3-Carbaldehyde Decision Is N-Position Substituted? Start->Decision NoSub N-H Donor Available Decision->NoSub No YesSub N-H Donor Blocked Decision->YesSub Yes Dimer Formation of Centrosymmetric N-H...O=C Dimers NoSub->Dimer Lattice1 High Melting Point Planar Sheets Dimer->Lattice1 Steric Steric Bulk (N-R) YesSub->Steric Interaction Dominant Forces: 1. C-H...O (Weak) 2. Pi-Pi Stacking (if N-Aryl) Steric->Interaction Lattice2 Lower Lattice Energy Increased Solubility Twisted Conformation Interaction->Lattice2

Caption: Causal flow of crystal packing forces. N-substitution eliminates strong H-bond dimers, shifting the lattice to weaker pi-stacking/Van der Waals forces.

Part 3: Validated Experimental Protocols

Synthesizing N-substituted pyrrole-3-carbaldehydes is non-trivial because standard electrophilic aromatic substitution (EAS) favors the electron-rich C2 position. To target C3, one must use steric steering or direct cyclization .

Protocol A: Regioselective Vilsmeier-Haack (The "Steric Steering" Method)

Use this when converting an existing N-substituted pyrrole to a 3-aldehyde.

Principle: Standard Vilsmeier reagents (DMF/POCl₃) attack the C2 position. By using a bulky formamide, the electrophile is sterically hindered from accessing C2, diverting attack to C3.

  • Reagent Preparation:

    • Cool N,N-diisopropylformamide (1.2 equiv) to 0°C under Argon.

    • Dropwise add POCl₃ (1.1 equiv).[2] Stir for 15 min to generate the bulky Vilsmeier salt (chloriminium ion).

  • Substrate Addition:

    • Dissolve N-substituted pyrrole (e.g., N-TIPS or N-t-Butyl pyrrole) in 1,2-dichloroethane.

    • Add slowly to the Vilsmeier salt at 0°C.

  • Reaction:

    • Warm to room temperature and reflux for 2–4 hours. Note: Monitor by TLC. C2-substitution is faster but hindered; C3 is slower but accessible.

  • Hydrolysis:

    • Pour into saturated aqueous Sodium Acetate (buffered hydrolysis prevents polymerization).[2] Reflux for 15 min.

  • Purification:

    • Extract with DCM.[2] The 3-isomer is typically more polar than the 2-isomer due to the higher dipole moment vector alignment.

Protocol B: Crystallization for X-ray Analysis

N-substituted 3-carbaldehydes are often oils or low-melting solids.[2] Obtaining X-ray quality crystals requires specific solvent systems.

  • Solvent Choice: Use a bi-phasic slow evaporation system.[2]

    • Dissolve crude compound in a minimum amount of Dichloromethane (DCM) .[2]

    • Carefully layer Hexane or Pentane (3x volume) on top.[2]

  • Conditioning:

    • Place in a vibration-free environment at 4°C.

    • Why? Lower temperature promotes ordered packing over amorphous precipitation, crucial for molecules lacking strong H-bonds.

  • Harvesting:

    • Crystals typically form at the interface within 24-48 hours.

Part 4: Synthesis Workflow & Regioselectivity[1]

The following diagram maps the decision process for synthesizing these specific scaffolds, highlighting the "Steric Steering" required for C3 selectivity.

SynthesisWorkflow Input Starting Material: N-Substituted Pyrrole ReagentA Standard Vilsmeier (DMF / POCl3) Input->ReagentA ReagentB Bulky Vilsmeier (N,N-Diisopropylformamide / POCl3) Input->ReagentB IntermedA Attack at C2 Position (Less Steric Hindrance) ReagentA->IntermedA Kinetic Control IntermedB C2 Blocked by Sterics Attack Diverted to C3 ReagentB->IntermedB Steric Control Prod2 Major Product: Pyrrole-2-Carbaldehyde IntermedA->Prod2 Prod3 Major Product: Pyrrole-3-Carbaldehyde IntermedB->Prod3

Caption: Synthetic pathways. Standard reagents favor C2 (red path); Bulky reagents force C3 substitution (green path).

References

  • Direct catalytic synthesis of densely substituted 3-formylpyrroles . Royal Society of Chemistry.[2] Retrieved from

  • The Effect of 3-Substitution on the Structures of Pyrrole-2-carbaldehydes . Acta Crystallographica Section C. Retrieved from

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation . Synlett. Retrieved from

  • One-pot sequential multicomponent reaction for N-arylpyrrole-3-carbaldehydes . RSC Advances. Retrieved from

  • Pyrrole N–H Anion Complexes (Supramolecular Context) . PubMed Central.[2] Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide outlines the mandatory disposal protocols for 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . Due to the presence of a fluorine atom on the phenyl ring and a reactive aldehyde group, this compound must be managed as Halogenated Organic Waste . Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates EPA/RCRA regulations and poses environmental risks due to the potential formation of hydrofluoric acid (HF) during incomplete combustion or hydrolysis.

Chemical Identity & Hazard Classification
ParameterDetail
Chemical Name This compound
Chemical Class Halogenated Heterocyclic Aldehyde
Molecular Formula C₁₁H₈FNO
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Harmful if Swallowed (H302).[1][2]
Waste Code (RCRA) D001 (Ignitable, if in solvent), Halogenated Organic (Non-specific).
Critical Reactivity Aldehyde group susceptible to oxidation; Fluorine bond requires high-temperature incineration.

Waste Stream Decision Matrix

The following decision tree illustrates the correct workflow for disposing of this specific compound based on its physical state.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Organic Waste' Solid->SolidContainer LiquidSegregation Segregate: Do NOT mix with Non-Halogenated Solvents Liquid->LiquidSegregation SpillCleanup Absorb with Vermiculite/Sand (No combustible materials) Spill->SpillCleanup FinalDestruction Handover to EHS: High-Temperature Incineration (Required for Fluorine destruction) SolidContainer->FinalDestruction LiquidContainer Container: Glass/HDPE Carboy Label: 'Halogenated Solvent Waste' LiquidSegregation->LiquidContainer LiquidContainer->FinalDestruction SpillCleanup->SolidContainer

Figure 1: Logic flow for the segregation and packaging of fluorinated pyrrole waste.

Detailed Disposal Protocols

A. Solid Waste (Pure Compound)

Context: Expired shelf-life material, reaction failures, or contaminated weighing solids.

  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Clearly mark the container as "Hazardous Waste - Solid Halogenated Organic."

    • Expert Insight: Explicitly write "Contains Organic Fluorine" on the tag. This alerts the incineration facility to use scrubbers for HF capture.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the aldehyde moiety can react exothermically.

B. Liquid Waste (Reaction Mixtures/Solutions)

Context: Mother liquors from recrystallization or reaction solvents (e.g., DCM, DMF).

  • The Halogen Rule: Because the molecule contains fluorine, the entire solvent stream must be classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Ethyl Acetate).

    • Why? Mixing fluorinated compounds into non-halogenated waste streams (often used for fuel blending) can damage standard combustion engines/boilers due to acid formation.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic conditions, neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Container: Amber glass or HDPE carboy with a vented cap (if available) to prevent pressure accumulation from residual aldehyde oxidation.

C. Chemical Deactivation (Optional Pre-treatment)

Warning: Only perform this if required by local site regulations. For most facilities, direct incineration is safer and preferred.

If you must chemically deactivate the aldehyde functionality before disposal:

  • Oxidation Method: Treat a dilute solution/suspension with aqueous Potassium Permanganate (

    
    ) or dilute Hydrogen Peroxide (
    
    
    
    ) under controlled conditions to convert the aldehyde to the corresponding carboxylic acid (1-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid).
  • Result: This lowers the reactivity but does not remove the fluorine . The waste must still be disposed of as Halogenated Organic Waste.

Emergency Spill Response (Disposal Context)

If a container breaks during the disposal process:

  • Evacuate & Ventilate: The aldehyde can be a respiratory irritant.[1][2][3] Ensure fume hoods are active.

  • Inert Absorption: Do NOT use paper towels or sawdust. The aldehyde can react with cellulose or ignite. Use Vermiculite , Sand , or commercial Spill-X-S absorbents.

  • Decontamination: Wash the area with a soap/water solution.[4] Collect all wash water; do not flush down the drain.[5] This water is now Liquid Halogenated Waste .

Regulatory & Compliance Notes

  • EPA/RCRA (USA): This material is likely not a "Listed" waste (P or U list) specifically by CAS, but it falls under "Characteristic" waste if ignitable (D001) or simply as a toxic chemical waste requiring thermal destruction.

  • Incineration Requirement: The presence of the Fluorine atom dictates that this waste must be incinerated at a facility capable of handling halogenated organics (usually >1100°C with caustic scrubbers) to prevent the release of Hydrogen Fluoride (HF) gas.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. (Used as surrogate for class properties).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Halogenated Solvents.

  • PubChem. (2025). Compound Summary: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[6][2][4][7][8][9][10] (Structural and physical property verification).

Sources

Personal protective equipment for handling 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Executive Safety Summary & Risk Profile

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that while specific toxicological data for This compound (an N-substituted pyrrole) is often limited in public registries compared to its C-substituted analogs (e.g., CAS 881674-56-2), we must apply the Precautionary Principle .[1]

We treat this compound as a potent sensitizer and irritant based on its Structure-Activity Relationship (SAR).[1] The molecule combines a reactive aldehyde (protein cross-linking potential), an electron-rich pyrrole ring (oxidation sensitivity), and a fluorinated aromatic ring (enhanced lipophilicity/bioavailability).[1]

Core Hazard Classifications (Derived from Analogs):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1]

  • STOT-SE: Category 3 (Respiratory tract irritation).[1][2]

  • Sensitization Risk: Aldehydes are known haptens; potential for allergic dermatitis.[1]

Technical Specifications: PPE Selection Matrix

Do not rely on generic "safety gear."[1] Use this matrix to select equipment based on the specific physical state of the compound during your workflow.[1]

Protection ZoneSolid State (Weighing/Transfer) Solution State (Synthesis/Work-up) Scientific Rationale
Respiratory N95 or P100 Respirator (if outside hood)Half-mask with OV/AG Cartridges (if outside hood)Solids generate invisible micro-particulates.[1] In solution, organic vapors (DCM/EtOAc) act as carriers for the compound into the lungs.[1]
Hand Protection Double Nitrile (4 mil inner / 5 mil outer) Laminate (Silver Shield) or Thick Nitrile (8 mil) Aldehydes can permeate thin nitrile.[1] Double gloving provides a "breakthrough" buffer and allows outer glove removal without exposing skin.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety Glasses with Side Shields + Face Shield (if splashing risk)Goggles seal against airborne dust that glasses miss.[1] Fluorinated aromatics are severe eye irritants.[1][2][3][4][5]
Body Defense Lab Coat (Cotton/Poly) + Tyvek SleevesChemical Resistant Apron over Lab CoatTyvek sleeves bridge the gap between glove and coat cuff—the most common exposure point during reaching.[1]

Operational Workflow & Logic

A. Engineering Controls (The First Line of Defense)
  • Primary Containment: All handling of the solid must occur within a certified Fume Hood or Powder Weighing Station with a face velocity of 80–100 fpm.[1]

  • Static Control: Pyrrole derivatives are often fluffy, electrostatic solids.[1] Use an anti-static gun or ionizing bar during weighing to prevent "fly-away" powder, which defeats respiratory protection.[1]

B. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid In Solution (Organic Solvent) State_Check->Liquid Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Liquid_Risk Risk: Splash & Permeation Liquid->Liquid_Risk Solid_PPE Action: Fume Hood + N95 (backup) + Goggles Solid_Risk->Solid_PPE Liquid_PPE Action: Double Nitrile + Face Shield Liquid_Risk->Liquid_PPE

Figure 1: Decision logic for selecting PPE based on the compound's physical state.[1][6][7]

Step-by-Step Handling Protocol

Objective: Transfer 500mg of solid to a reaction flask without contamination.

  • Pre-Check: Verify Fume Hood flow. Put on PPE in order: Lab coat -> Inner Gloves -> Goggles -> Outer Gloves.[1]

  • Static Neutralization: Aim anti-static gun at the source container for 3 seconds. Why: This prevents the powder from repelling off the spatula and landing on your sleeves.[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use flat paper (spill risk).[1]

  • Solubilization: Add solvent (e.g., DCM) immediately after transfer to the flask.[1] Why: Solubilized compound is easier to contain than dust.[1]

  • Decontamination: Wipe the balance area with a tissue soaked in dilute surfactant (soap/water), then acetone.[1] Dispose of the tissue as hazardous waste.[1]

  • Doffing: Remove outer gloves inside the hood.[1] Wash hands with soap/water immediately after leaving the lab.[1]

Emergency Response & Disposal

Spill Management (Solid)
  • Alert: Announce the spill.

  • Isolate: Do not use compressed air.

  • Clean: Cover with wet paper towels (to prevent dust lofting).[1] Scoop up the wet mass.[1][4][5]

  • Decontaminate: Wash surface with 10% aqueous sodium bisulfite (neutralizes aldehydes) followed by soap and water.[1]

Waste Disposal Strategy

Because of the Fluorine (F) atom and the Aldehyde (CHO) group, disposal requires segregation:

  • Stream: Halogenated Organic Waste .[1]

    • Reasoning: Even though the F-C bond is stable, many waste facilities require all F-containing compounds to go into halogenated streams to manage hydrofluoric acid generation during incineration.[1]

  • Labeling: Must explicitly list "Aldehyde Hazard" and "Fluorinated Organic."[1]

Emergency_Workflow Accident Spill Event Type Solid or Liquid? Accident->Type Solid_Clean Cover with Wet Towel (Prevent Dust) Type->Solid_Clean Liquid_Clean Absorb with Vermiculite Type->Liquid_Clean Neutralize Wipe: 10% NaHSO3 (Aldehyde Neutralization) Solid_Clean->Neutralize Liquid_Clean->Neutralize Dispose Bin: Halogenated Waste Neutralize->Dispose

Figure 2: Emergency spill response workflow emphasizing dust suppression and chemical neutralization.

References

  • PubChem. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Analog Safety Data). National Library of Medicine.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.